Mephtetramine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
403860-66-2 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3 |
InChI-Schlüssel |
FTRWLSZFQILOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mephtetramine (MTTA): A Review of its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the mechanism of action of Mephtetramine (MTTA). The body of research on MTTA is not extensive, and therefore, much of the understanding of its pharmacological effects is extrapolated from studies on structurally similar compounds and from a single comprehensive in vivo study. This document is intended for an expert audience and should be interpreted with the understanding that further research is required to fully elucidate the precise molecular mechanisms of MTTA.
Executive Summary
This compound (MTTA), a synthetic cathinone (B1664624), is a novel psychoactive substance (NPS) with a pharmacological profile that is not yet fully characterized. Structurally, it is a γ-aminoketone, distinguishing it from more well-studied cathinones like mephedrone (B570743).[1] In vivo studies in animal models suggest a mild stimulant profile, with observed effects on the central nervous and physiological systems.[1][2] The primary hypothesis regarding its mechanism of action centers on its potential interaction with monoamine transporters, particularly those for norepinephrine (B1679862) and serotonin (B10506), though direct evidence for these interactions is currently lacking.[1] Anecdotal reports from users describe a range of effects from no noticeable impact to euphoria and mental stimulation, highlighting the need for controlled scientific investigation.[2]
Putative Mechanism of Action
Due to the scarcity of direct molecular studies on MTTA, its mechanism of action is largely inferred from its structural similarity to other synthetic cathinones and the behavioral and physiological effects observed in a key in vivo mouse study.[1]
Interaction with Monoamine Transporters
The prevailing hypothesis is that MTTA, like other stimulant cathinones, interacts with monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This interaction is thought to lead to an increase in the extracellular concentrations of norepinephrine and serotonin in the synapse, resulting in enhanced noradrenergic and serotonergic neurotransmission.
It is important to note that while this is a strong hypothesis based on the pharmacology of related compounds, direct binding affinity (Ki) and functional inhibition (IC50) or release (EC50) data for MTTA at these transporters are not available in the published scientific literature.
Comparison with Structurally Related Cathinones
MTTA is a positional isomer of mephedrone (4-methylmethcathinone), a well-characterized synthetic cathinone known to act as a releasing agent at dopamine, norepinephrine, and serotonin transporters.[1] However, the γ-aminoketone structure of MTTA, with an additional carbon between the amine and ketone groups, may significantly alter its pharmacological properties compared to β-keto amphetamines like mephedrone.[1] This structural difference could influence its affinity and efficacy at monoamine transporters.
In Vivo Pharmacological and Toxicological Profile
A single comprehensive study in mice provides the bulk of the current understanding of MTTA's in vivo effects. This research points to a "mild stimulant profile" and reveals multi-systemic physiological impacts.[1][2]
Behavioral and Neurological Effects
-
Motor Activity: MTTA induced a dose-dependent increase in motor coordination and a biphasic effect on spontaneous motor activity in mice.[1]
-
Sensory Reflexes: The substance caused a dose-dependent inhibition of visual and acoustic reflexes.[1]
Physiological Effects
-
Cardiopulmonary System: A decrease in breath rate was observed at higher doses.[1]
-
Thermoregulation: MTTA induced a transient decrease in body temperature.[1]
Toxicological Findings
Repeated administration of MTTA in mice led to significant changes in blood cell counts and the physicochemical profile of blood and urine.[1] Furthermore, histological examination revealed changes in the heart, kidney, and liver, indicating potential for organ toxicity with repeated use.[1]
Quantitative Data Summary
Currently, there is a lack of published quantitative data regarding the binding affinities and functional potencies of this compound at specific molecular targets. The table below is provided as a template for future research findings.
| Target | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Assay Type | Reference |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | ||
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | ||
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | ||
| 5-HT Receptors | Data Not Available | Data Not Available | ||
| Other Targets | Data Not Available | Data Not Available |
Key Experimental Methodologies
The following protocols are based on the primary in vivo study that characterized the pharmaco-toxicological effects of MTTA in mice.[1]
Animal Model and Drug Administration
-
Species: Male CD-1 mice.
-
Drug Preparation: MTTA was dissolved in a vehicle of absolute ethanol (B145695) (2%), Tween 80 (2%), and saline (0.9% NaCl).
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Increasing doses of MTTA (0.1–30 mg/kg) were administered once a week for four consecutive weeks to mimic sporadic human consumption.
Behavioral and Physiological Assessments
A battery of tests was performed to assess the effects of MTTA on sensorimotor reflexes, motor activity, and physiological parameters. These tests were conducted at various time points following drug administration.
-
Visual Placing Test: To assess sensorimotor integration.
-
Acoustic Reflex Test: To evaluate auditory sensory function.
-
Accelerod Test: To measure motor coordination and balance.
-
Drag Test and Mobility Time Test: To assess spontaneous motor activity.
-
Breath Rate and Body Temperature: Measured using a non-invasive device.
Toxicological Analysis
-
Hematology and Clinical Chemistry: Blood and urine samples were collected for analysis of blood cell counts and various biochemical parameters.
-
Histopathology: Heart, kidney, and liver tissues were collected, processed, and examined for histological changes.
Visualizations
Hypothesized Signaling Pathway of Stimulant Cathinones
The following diagram illustrates the general hypothesized mechanism of action for stimulant cathinones that act as monoamine transporter inhibitors and/or releasers. This is a speculative model for MTTA based on its structural class.
Caption: Hypothesized interaction of MTTA with monoamine transporters.
Experimental Workflow for In Vivo Assessment of MTTA
The following diagram outlines the experimental workflow used in the key in vivo study of MTTA's effects in mice.
Caption: Workflow for in vivo pharmaco-toxicological evaluation of MTTA.
Future Research Directions
The current understanding of this compound's mechanism of action is in its infancy. To build a comprehensive profile of this compound, future research should prioritize:
-
In Vitro Pharmacology:
-
Radioligand binding assays to determine the affinity of MTTA for a wide range of CNS targets, including all monoamine transporters and serotonin receptor subtypes.
-
Functional assays (e.g., neurotransmitter uptake inhibition and release assays) to characterize the efficacy of MTTA at monoamine transporters.
-
-
In Vivo Neurochemistry:
-
Microdialysis studies in rodents to measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Comparison of the in vitro and in vivo effects of MTTA with its structural analogs to understand the impact of the γ-aminoketone moiety.
-
A thorough investigation of these areas will be crucial for the scientific and drug development communities to accurately assess the pharmacological and toxicological profile of this compound.
References
Mephtetramine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephtetramine (MTTA), a synthetic stimulant, has garnered attention within the scientific community due to its structural similarity to cathinone (B1664624) derivatives. This technical guide provides an in-depth analysis of the synthesis and chemical properties of this compound, intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document outlines a detailed protocol for its synthesis via the Mannich reaction, presents a comprehensive summary of its chemical and physical properties in a structured format, and explores its metabolic fate. Furthermore, this guide includes detailed experimental methodologies for analytical characterization and visual diagrams of its synthetic and metabolic pathways, as well as its proposed mechanism of action, to facilitate a deeper understanding of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the Mannich reaction.[1][2] This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound synthesis, 1-tetralone (B52770) serves as the ketone, which reacts with formaldehyde (B43269) and methylamine (B109427).[1][2]
Reaction Scheme
The synthesis proceeds through the reaction of 1-tetralone with paraformaldehyde and methylamine hydrochloride.[1][2]
-
Precursors: 1-tetralone, Paraformaldehyde, Methylamine hydrochloride
-
Reaction Type: Mannich Reaction
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure based on established methodologies for the Mannich reaction.
Materials:
-
1-tetralone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-tetralone (1 equivalent), methylamine hydrochloride (1 equivalent), and paraformaldehyde (1.2 equivalents) in 95% ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, cool it further in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallization: For further purification, the crude this compound hydrochloride can be recrystallized from a suitable solvent system, such as ethanol/acetone.
-
Drying: Dry the purified crystals under vacuum to obtain this compound hydrochloride as a solid.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Mannich Reaction.
Chemical Properties of this compound
This compound is structurally similar to cathinones, featuring a carbonyl group adjacent to a phenyl ring. However, it is distinguished by the presence of an additional carbon atom between the carbonyl and the amine group.[3][4]
General Properties
| Property | Value |
| IUPAC Name | 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one |
| Synonyms | MTTA |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 1266395-58-7 (free base) |
| Appearance | White powder |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 346.9±22.0 °C at 760 mmHg | Predicted by computational models. |
| Melting Point | Not available | Experimental data is not available. |
| pKa (basic) | ~9.5 | Estimated based on the secondary amine functional group. |
| LogP | ~2.3 | Predicted by computational models, indicating moderate lipophilicity. |
| Solubility | Soluble in methanol (B129727) and DMSO. | Hydrochloride salt is expected to have higher aqueous solubility. |
Spectroscopic Data
This compound and its metabolites have been characterized using various analytical techniques.
-
Mass Spectrometry (MS): The fragmentation pattern of this compound has been studied, with key fragments corresponding to the tetralone and tropylium (B1234903) ions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not widely published, analysis of related cathinone derivatives suggests that ¹H and ¹³C NMR would be crucial for structural confirmation.
Experimental Protocols for Characterization
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This protocol is based on methodologies used for the analysis of this compound and its metabolites in biological samples.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic content over a run time of 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan and data-dependent MS/MS
-
Mass Range: m/z 50-500
-
Collision Energy: Optimized for fragmentation of the parent ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the analysis of cathinone-like substances.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan
-
Mass Range: m/z 40-450
Proposed Mechanism of Action and Metabolic Pathway
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other psychostimulants like mephedrone, it is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This interaction is thought to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and subsequent stimulant effects.
Caption: Proposed Mechanism of this compound Action.
Metabolic Pathway
In vivo studies have shown that this compound undergoes extensive metabolism. The primary metabolic transformations include N-demethylation, hydroxylation of the tetralone ring, and dehydrogenation.[5] These phase I metabolic reactions are likely mediated by cytochrome P450 enzymes. The resulting metabolites can then undergo further phase II conjugation reactions.
Caption: Metabolic Pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The outlined synthetic protocol via the Mannich reaction offers a clear pathway for its preparation in a laboratory setting. The compilation of its chemical and physicochemical properties, although highlighting a need for more experimentally determined data, serves as a valuable reference. The proposed mechanism of action and the detailed metabolic pathway offer insights into its potential pharmacological and toxicological profile. This document is intended to support further research and development efforts related to this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Mephtetramine in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone (B1664624) that has briefly appeared on the novel psychoactive substances (NPS) market.[1] As a γ-aminoketone, it is structurally related to more well-known cathinones like mephedrone (B570743) and buphedrone.[1] This technical guide provides a comprehensive overview of the pharmacological profile of MTTA in murine models, summarizing key findings on its behavioral, physiological, and toxicological effects. The information presented herein is intended to support further research and drug development efforts.
Core Pharmacological Data
The primary in vivo data for this compound comes from studies in CD-1 male mice. The compound is typically administered via intraperitoneal (i.p.) injection, with doses ranging from 0.1 to 30 mg/kg.[1]
Behavioral Effects
Systemic administration of MTTA in mice induces a range of dose-dependent behavioral changes, suggesting a complex interaction with the central nervous system. These effects include alterations in sensory responses and motor activity.[1]
Table 1: Summary of Behavioral Effects of this compound in Mice
| Behavioral Test | Doses (mg/kg, i.p.) | Observed Effects |
| Sensory Responses | ||
| Visual Placing Test | 1, 10, 30 | Dose-dependent inhibition of visual placing response. The highest dose (30 mg/kg) caused a profound and prolonged inhibition.[1] |
| Acoustic Reflex Test | 1, 10, 30 | Inhibition of acoustic reflexes.[1] |
| Motor Activity | ||
| Accelerod Test | 1, 10, 30 | Dose-dependent increase in stimulated motor activity, with the time on the rod increasing with higher doses.[1] |
| Mobility Time Test | 30 | A biphasic effect on spontaneous motor activity, characterized by an initial decrease followed by an increase over a 2-hour period.[1] |
| Drag Test | 30 | Biphasic effect on motor activity.[1] |
Physiological Effects
This compound administration also leads to transient changes in key physiological parameters.
Table 2: Summary of Physiological Effects of this compound in Mice
| Physiological Parameter | Doses (mg/kg, i.p.) | Observed Effects |
| Respiratory Rate | Not specified | Decrease in breath rate.[1] |
| Body Temperature | Not specified | Decrease in core body temperature.[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the in vivo assessment of this compound in mice.[1]
Animal Model and Drug Administration
-
Species: Mus musculus
-
Strain: CD-1 (albino, outbred)
-
Sex: Male
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Drug Formulation: this compound hydrochloride is dissolved in a vehicle solution, typically a mixture of ethanol, Tween 80, and saline.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage Range: 0.1 mg/kg to 30 mg/kg.[1]
Behavioral Assays
A battery of behavioral tests is employed to characterize the sensorimotor and locomotor effects of MTTA.
-
Visual Placing Test: Mice are lowered towards a surface, and the height at which they extend their forelimbs is measured. This assesses visual acuity and motor coordination.
-
Acoustic Reflex Test: A sudden auditory stimulus is presented, and the startle response is observed. This evaluates auditory sensory function.
-
Accelerod Test: Mice are placed on a rotating rod with increasing speed. The time the animal remains on the rod is recorded as a measure of motor coordination and balance.
-
Mobility Time Test: Spontaneous locomotor activity is measured in an open field arena over a defined period. This test assesses general activity levels.
-
Drag Test: The animal is gently pulled backward by the tail, and the resistance and motor response are observed to assess motor function.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the pharmacological effects of this compound in a murine model.
Hypothesized Signaling Pathway
Direct in vitro binding and uptake inhibition studies for this compound at monoamine transporters are currently lacking in the published literature. However, based on its structural similarity to other synthetic cathinones like mephedrone, a primary mechanism of action is hypothesized to involve the modulation of monoamine neurotransmission.[1] Synthetic cathinones are known to interact with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
The proposed signaling pathway for this compound involves the inhibition of these transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. This elevated monoaminergic activity is believed to underlie the observed stimulant-like behavioral and physiological effects.
Toxicological Profile
Repeated administration of this compound in mice has been shown to induce toxicological effects, indicating a potential for organ damage with sustained use.
Table 3: Summary of Toxicological Findings for this compound in Mice
| Biological System | Findings |
| Hematology | Significant changes in blood cell counts following repeated treatment.[1] |
| Urinalysis | Alterations in the physicochemical profile of urine.[1] |
| Histology | Histological changes observed in the heart, kidneys, and liver, suggesting potential for cardiotoxicity, nephrotoxicity, and hepatotoxicity.[1] |
Metabolism
In murine models, this compound undergoes metabolism to produce approximately 10 main metabolites that are detectable in urine. The parent compound and some metabolites can also be found in blood and hair samples. Further research is needed to elucidate the pharmacological activity of these metabolites.
Conclusion and Future Directions
The pharmacological profile of this compound in murine models reveals a substance with significant effects on the central nervous system, leading to dose-dependent alterations in behavior and physiology. The toxicological findings highlight potential risks associated with its use. A critical gap in the current understanding of this compound is the lack of direct in vitro characterization of its interaction with monoamine transporters. Future research should prioritize in vitro binding and uptake assays to quantify the affinity and efficacy of MTTA at DAT, SERT, and NET. Furthermore, the pharmacological activity of its major metabolites should be investigated to build a more complete picture of its in vivo effects. This will be crucial for a comprehensive risk assessment and for understanding the structure-activity relationships of this class of synthetic cathinones.
References
The Enigmatic Profile of Mephtetramine: A Neurochemical Investigation into its Monoamine Transporter Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mephtetramine (MTTA), a synthetic cathinone (B1664624) derivative, emerged in the new psychoactive substances (NPS) market with a structural resemblance to more extensively studied compounds like mephedrone (B570743). Despite its presence, a significant gap persists in the scientific literature regarding its specific neurochemical effects, particularly its quantitative interaction with the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This technical guide synthesizes the currently available, albeit limited, information on this compound's effects on the central nervous system. Due to the scarcity of direct in vitro data for MTTA, this paper draws comparative insights from its close structural analog, mephedrone (4-methylmethcathinone), to postulate a potential pharmacological profile. Furthermore, this document provides a comprehensive overview of the standardized experimental protocols essential for the precise characterization of novel psychoactive compounds at monoamine transporters, offering a roadmap for future research into this compound and other emerging substances. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological frameworks necessary to elucidate the neurochemical mechanisms of action of such compounds.
Introduction: The Rise of this compound and the Knowledge Gap
This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone that has been identified among new psychoactive substances. Structurally, it shares features with other cathinones known to interact with monoamine transporters, thereby influencing dopaminergic, noradrenergic, and serotonergic neurotransmission. These pathways are critically involved in mood, reward, and cognition, and are the primary targets for many therapeutic agents and substances of abuse.
Despite its availability on the illicit market, there is a notable scarcity of published in vitro studies quantifying the binding affinity (Kᵢ) or inhibitory potency (IC₅₀) of this compound at DAT, NET, and SERT. One study explicitly highlights that information available in scientific literature about MTTA is scarce[1]. While some research has explored its in vivo pharmacological and toxicological effects in animal models, the precise molecular interactions with monoamine transporters remain largely uncharacterized[1]. This lack of fundamental data hinders a comprehensive understanding of its psychoactive effects, abuse potential, and neurotoxicity.
Comparative Analysis: Insights from the Closely Related Mephedrone
In the absence of direct quantitative data for this compound, examining the neurochemical profile of its structural analog, mephedrone (4-methylmethcathinone), offers valuable insights. Mephedrone is a well-characterized synthetic cathinone that acts as a substrate for monoamine transporters, inducing the release of and inhibiting the reuptake of dopamine, norepinephrine, and serotonin[2][3][4][5][6].
Quantitative Data on Mephedrone's Interaction with Monoamine Transporters
Studies have consistently demonstrated that mephedrone interacts with all three monoamine transporters, albeit with varying potencies. The following table summarizes the reported IC₅₀ values for mephedrone from in vitro uptake inhibition assays.
| Compound | Transporter | IC₅₀ (nM) | Species/System | Reference |
| Mephedrone | hDAT | 49.1 - 5,900 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |
| Mephedrone | hNET | 62.7 - 1,900 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |
| Mephedrone | hSERT | 118.3 - 19,300 | Human embryonic kidney (HEK) 293 cells, Rat brain synaptosomes | [1][2][3] |
Note: The wide range of reported IC₅₀ values can be attributed to variations in experimental conditions, such as the cell lines used, radioligands, and specific assay protocols.
These data indicate that mephedrone is a non-selective monoamine transporter substrate, with a generally higher potency for the catecholamine transporters (DAT and NET) compared to the serotonin transporter (SERT). This profile is consistent with its reported psychostimulant and empathogenic effects.
Mephedrone as a Monoamine Releaser
Beyond inhibiting reuptake, mephedrone is known to act as a releasing agent, a mechanism it shares with amphetamine-like compounds[4][6]. This means it is transported into the presynaptic neuron by the monoamine transporters and subsequently triggers the reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft. This action significantly contributes to the rapid increase in extracellular monoamine concentrations and the potent psychoactive effects observed.
Postulated Neurochemical Profile of this compound
Based on its structural similarity to mephedrone and the observed in vivo effects, it is plausible to hypothesize that this compound also functions as a substrate for monoamine transporters. An in vivo study in mice demonstrated that MTTA induces a biphasic effect on spontaneous motor activity, with an initial decrease followed by an increase, and that its effects may be linked to the inhibition of the norepinephrine transporter (NET)[1]. The observed stimulant-like effects are consistent with an interaction with DAT and NET. The potential for empathogenic or mood-altering effects would suggest an additional interaction with SERT. However, without direct in vitro binding and functional assays, the specific affinity, potency, and selectivity profile of this compound at each transporter remains speculative.
Experimental Protocols for Characterizing this compound's Effects on Monoamine Transporters
To definitively elucidate the neurochemical profile of this compound, a series of standardized in vitro assays are required. These assays are designed to quantify the binding affinity, uptake inhibition potency, and substrate-releaser characteristics of a test compound at each of the three monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound (like this compound) for the monoamine transporters by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound at hDAT, hNET, and hSERT.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Assay Components:
-
Radioligand: A specific high-affinity radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand to determine non-specific binding (e.g., benztropine (B127874) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
-
Incubation: The cell membranes, radioligand, and either the test compound or control are incubated together to allow for binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Synaptosomal or Cell-Based Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.
Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Methodology:
-
Preparation: Either synaptosomes (nerve terminals isolated from rodent brain tissue) or cultured cells expressing the specific human monoamine transporter are used.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of this compound or a control vehicle.
-
Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).
-
Uptake Termination: The uptake is rapidly stopped by washing with ice-cold buffer and/or filtration.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The results are used to plot an inhibition curve, and the IC₅₀ value is determined.
Substrate Release (Efflux) Assays
Release assays are crucial to differentiate between transporter blockers (like cocaine) and transporter substrates/releasers (like amphetamine).
Objective: To determine if this compound acts as a substrate and induces the release of monoamines.
Methodology:
-
Loading: Cells or synaptosomes are pre-loaded with a radiolabeled monoamine.
-
Washing: Excess extracellular radiolabel is washed away.
-
Superfusion/Incubation: The pre-loaded preparations are then exposed to various concentrations of this compound.
-
Sample Collection: The extracellular medium (superfusate) is collected at timed intervals.
-
Quantification: The amount of radioactivity released into the medium is measured by liquid scintillation counting.
-
Data Analysis: An increase in radioactivity in the medium in the presence of the test compound, which can be blocked by a known transporter inhibitor, indicates transporter-mediated release. The potency (EC₅₀) and efficacy of release can be determined.
Conclusion and Future Directions
This compound represents a significant challenge for public health and forensic toxicology due to the limited understanding of its neurochemical properties. While its structural similarity to mephedrone provides a basis for postulating its mechanism of action as a monoamine transporter substrate, this remains to be empirically verified. The immediate priority for future research is the systematic in vitro characterization of this compound using the standardized protocols outlined in this guide. Determining its binding affinities (Kᵢ), uptake inhibition potencies (IC₅₀), and its capacity to induce monoamine release at DAT, NET, and SERT will provide the foundational data necessary to understand its psychoactive effects, predict its abuse liability, and assess its potential for neurotoxicity. Such data are indispensable for informing public health policies, clinical interventions, and the development of analytical methods for its detection. The scientific community is urged to prioritize the investigation of this compound and other emerging NPS to mitigate the potential harms associated with their use.
References
- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vivo Pharmaco-Toxicology of Mephtetramine (MTTA) in Mice
Abstract: this compound (MTTA), an atypical synthetic cathinone, has emerged as a novel psychoactive substance (NPS). Understanding its in vivo pharmacological and toxicological profile is critical for public health and the development of potential countermeasures. This document provides a comprehensive overview of the current scientific literature on the effects of this compound in murine models. It details observed pharmaco-toxicological effects following repeated administration, outlines experimental protocols used in these studies, and presents quantitative data in a structured format. This guide is intended to serve as a core technical resource for professionals engaged in pharmacology, toxicology, and drug development research.
Pharmacological Effects
This compound administration in mice induces a range of dose-dependent pharmacological effects, primarily impacting sensorimotor functions, physiological parameters, and motor activity.[1][2][3] The substance is noted to be an atypical cathinone, suggesting a mechanism of action that may involve interaction with monoamine transporters, similar to drugs like cocaine, MDMA, and other amphetamines.[1][2]
Sensorimotor and Physiological Effects
Repeated intraperitoneal (i.p.) administration of MTTA leads to significant alterations in sensory reflexes and basic physiological metrics. A notable dose-dependent inhibition of visual and acoustic reflexes has been documented.[1][4] Furthermore, transient physiological changes include a decrease in body temperature and respiratory rate.[1][2][3]
-
Visual Placing Response: MTTA dose-dependently reduces the visual placing response in mice. The highest tested dose (30 mg/kg) caused a profound and extended inhibition of this reflex.[1]
-
Physiological Parameters: A decrease in breath rate and body temperature was observed following MTTA administration.[1][3][4]
Effects on Motor Activity
The impact of MTTA on motor activity appears to be complex, showing both dose-dependent increases and biphasic effects depending on the specific test conducted.[1][3]
-
Accelerod Test: In this test of stimulated motor activity, MTTA administration (1, 10, and 30 mg/kg, i.p.) resulted in a dose-dependent increase in the time mice remained on the rod, with performance increasing by approximately 20%, 30%, and 40% respectively, relative to baseline.[1]
-
Drag and Mobility Time Test: These tests revealed a biphasic effect on motor activity.[1][3]
Toxicological Profile
The toxicological assessment of this compound in mice reveals significant concerns, particularly following repeated exposure. Evidence points towards hematotoxicity, organ damage, and adverse changes in biochemical profiles.[1][2][4]
Hematology and Clinical Chemistry
Analysis of blood and urine samples from mice treated repeatedly with MTTA showed important changes in blood cell counts and the physicochemical profile of both blood and urine.[1][3][4] These findings suggest that the substance can induce systemic toxicity affecting multiple biological systems.
Histopathology
Histological examinations of major organs have confirmed the potential for MTTA-induced organ damage. Following repeated treatment, significant histological changes were observed in the heart, kidneys, and liver, underscoring its toxic potential.[1][2][3]
-
Kidney: Observed pathologies include interstitial leucocyte infiltration and segmental sclerosis and collapsing lesions in glomeruli.[3]
-
Heart & Liver: Histological alterations were also noted in heart and liver samples.[1][3]
Metabolism
Metabolism studies are crucial for understanding the duration of action and potential for toxic metabolite formation. In mice, MTTA is metabolized into approximately 10 main metabolites found in urine.[1][5] Liquid chromatography with high-resolution mass spectrometry (LC-HRMS) analysis identified dehydrogenated and demethylated-dehydrogenated metabolites in blood samples, in addition to the parent compound.[5][6] In hair samples, only MTTA and its demethylated metabolite were detected.[5][6]
Data Presentation
The following tables summarize the key quantitative findings from in vivo studies of this compound in mice.
Table 1: Effects on Motor Activity (Accelerod Test)
| MTTA Dose (mg/kg, i.p.) | Outcome | % Increase vs. Basal (Approx.) |
| 1 | Increased time on rod | ~20% |
| 10 | Increased time on rod | ~30% |
| 30 | Increased time on rod | ~40% |
| Data sourced from Corli et al., 2023.[1] |
Table 2: Effects on Sensory Reflexes (Visual Placing Test)
| MTTA Dose (mg/kg, i.p.) | Outcome | Inhibition Level (Approx.) |
| 1 | Transient inhibition of visual placing | ~50% |
| 10 | Transient inhibition of visual placing | ~60% |
| 30 | Deep and prolonged inhibition of visual placing | >60% |
| Data sourced from Corli et al., 2023.[1] |
Table 3: Summary of Toxicological Findings
| Analysis Type | Sample | Key Findings |
| Hematology | Blood | Significant changes in blood cell counts.[1][4] |
| Biochemistry | Blood, Urine | Altered physicochemical profiles.[1][4] |
| Histopathology | Heart, Kidney, Liver | Histological changes indicating organ damage.[1][2][3] |
| Metabolism | Blood, Urine, Hair | Parent drug and multiple metabolites (dehydrogenated, demethylated) detected.[5][6] |
Experimental Protocols
The methodologies described herein are based on published in vivo studies of this compound in mice.
Animal Models
-
Housing: Group-housed (5 mice per cage) on a 12:12-h light-dark cycle with ad libitum access to food and water. Experiments were conducted during the light phase.[6][7]
Drug Administration
-
Compound: this compound (MTTA).
-
Vehicle: A solution of ethanol, Tween 80, and saline.[7]
-
Dosing Regimen: Increasing doses from 0.1 to 30 mg/kg were administered once a week for four consecutive weeks to mimic sporadic human consumption patterns.[1][7] A 10 mg/kg dose was used for metabolism studies.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass.[7][8]
Experimental Procedures
The overall experimental design involved dividing the animals into two main groups: one for behavioral and safety pharmacology tests and the other for biochemical and histological analyses.[1][3][7]
-
Group 1 (Behavioral & Safety Pharmacology): These tests were performed following each weekly injection to assess sensorimotor, physiological, and motor activity changes.[1][3]
-
Visual and Acoustic Reflex Tests: To measure sensory responses.
-
Physiological Monitoring: Measurement of respiratory rate and body temperature.
-
Accelerod Test: To evaluate stimulated motor coordination.
-
Drag Test & Mobility Time Test: To assess spontaneous motor activity.[7]
-
-
Group 2 (Biochemical & Histological Analysis): Samples were collected for toxicological assessment.[1][3]
-
Blood & Urine Collection: For hematological and biochemical analysis.[1] In metabolism studies, blood was collected at multiple time points (20-30 min, 120 min, 240 min, 300 min) post-injection.[6] Urine was collected over 30 hours using metabolic cages.[6]
-
Tissue Collection: Heart, kidney, liver, and spleen samples were collected for histological evaluation.[1][7]
-
Hair Collection: Hair was collected after one month to evaluate drug accumulation.[6]
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo this compound studies in mice.
Conceptual Signaling Pathway
Caption: Hypothesized mechanism of action for this compound (MTTA).
References
- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An Initial Investigation into the Psychoactive Effects of Mephtetramine (MTTA): A Technical Guide
Disclaimer: Mephtetramine (MTTA) is a novel psychoactive substance (NPS) and a synthetic cathinone. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. The data is limited and preliminary, and this document does not endorse or encourage the use of this substance.
Introduction
This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is classified as an atypical synthetic cathinone.[1][2] It emerged on the NPS market around 2013.[3][4] Structurally, it is similar to other cathinones but possesses an additional carbon atom between the carbonyl and amine groups.[4] Like other synthetic cathinones, MTTA is presumed to produce psychostimulant effects similar to substances like cocaine, MDMA, and amphetamines, though comprehensive pharmaco-toxicological data in humans is unavailable.[1][2] This guide summarizes the initial scientific investigations into the psychoactive and physiological effects of MTTA, based on available preclinical data.
Hypothesized Mechanism of Action
While direct receptor binding and functional assay data for this compound are not available in the published scientific literature, its structural similarity to other synthetic cathinones like mephedrone (B570743) suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems.[2][5] It is hypothesized that MTTA acts as a releasing agent and/or reuptake inhibitor at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This interaction would lead to an increase in the synaptic concentrations of these neurotransmitters, underlying the expected stimulant, euphoric, and empathogenic effects.
Caption: Hypothesized mechanism of this compound (MTTA) at the monoaminergic synapse.
Quantitative Data from In Vivo Studies
The primary quantitative data on the psychoactive and physiological effects of this compound comes from a study in male ICR (CD-1®) mice.[2] The study involved repeated intraperitoneal (i.p.) administration of MTTA at various doses.
Table 1: Effects of this compound (MTTA) on Sensorial Reflexes in Mice
| Dose (mg/kg, i.p.) | Test | Observation | Statistical Significance |
| 1 and 10 | Visual Placing Test | Transient inhibition (~50-60%) | p < 0.0001 |
| 30 | Visual Placing Test | Deep and prolonged inhibition | p < 0.0001 |
| 10 | Visual Object Test | Mild reduction (~12%) in the first 5 min | p < 0.0001 |
| 30 | Visual Object Test | Reduction (~18%) during the first hour | p < 0.0001 |
| 30 | Startle Reflex Test | Slight decrease (~11%) at 60 min | p < 0.0001 |
| Data extracted from a study by Schifano et al. (2023).[2] |
Table 2: Effects of this compound (MTTA) on Physiological Parameters in Mice
| Dose (mg/kg, i.p.) | Parameter | Observation |
| 0.1 - 30 | Breath Rate | Transient decrease |
| 30 | Core Temperature | Decrease of ~1°C for the first 2 hours |
| 30 | Surface Temperature | Slight reduction of ~2°C at 5 min |
| Data extracted from a study by Schifano et al. (2023).[2] |
Table 3: Effects of this compound (MTTA) on Motor Activity in Mice
| Dose (mg/kg, i.p.) | Test | Observation | Statistical Significance |
| 1 | Accelerod Test | ~20% increase in time on rod | p < 0.0001 |
| 10 | Accelerod Test | ~30% increase in time on rod | p < 0.0001 |
| 30 | Accelerod Test | ~40% increase in time on rod | p < 0.0001 |
| 0.1 | Drag Test | Slight and constant increase in steps | p < 0.0001 |
| 10 | Drag Test | Slight increase in steps during the last 2 hours | p < 0.0001 |
| 30 | Drag Test | Biphasic effect: decreased steps for the first 105 min, then increased | p < 0.0001 |
| Data extracted from a study by Schifano et al. (2023).[2] |
Experimental Protocols
In Vivo Pharmaco-Toxicological Evaluation in Mice
This protocol is based on the methodology described by Schifano et al. (2023).[2]
-
Subjects: Male ICR (CD-1®) mice, weighing 30-35g.
-
Drug Preparation: this compound (MTTA) dissolved in a vehicle of ethanol, Tween 80, and saline.
-
Administration: Intraperitoneal (i.p.) injection at a volume of 4 µL/g body mass. Doses ranged from 0.1 to 30 mg/kg.
-
Dosing Regimen: Increasing doses of MTTA were administered once a week for four consecutive weeks, with a 7-day washout period between doses.
-
Behavioral and Physiological Assessments:
-
Sensorial Reflexes: Visual Placing Test, Visual Object Test, Overall Tactile Reflex Test, and Startle Reflex Test were conducted at various time points post-injection.
-
Physiological Parameters: Breath rate, core temperature, and surface temperature were monitored.
-
Motor Activity: Spontaneous motor activity was evaluated using the Accelerod Test and Drag Test at specified intervals after drug administration.
-
-
Biochemical and Histological Analysis: At the end of the study, blood and urine samples were collected for analysis. Heart, kidney, and liver tissues were also collected for histological examination.[2]
-
Statistical Analysis: A two-way ANOVA followed by a Bonferroni post-hoc test was used for statistical analysis of the behavioral and physiological data.[2]
Caption: In vivo experimental workflow for this compound (MTTA) in mice.
In Vitro Metabolism
This protocol is based on the methodology described by Power et al. (2014).[3]
-
System: Human liver microsomes.
-
Objective: To identify potential phase-I metabolites of this compound.
-
Procedure:
-
This compound is incubated with a human microsomal liver extract.
-
The reaction mixture is analyzed to identify metabolites.
-
-
Analysis: The study by Odoardi et al. (2021) further elaborated on this by using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze samples from mice administered MTTA, identifying ten main metabolites in urine.[4] The primary metabolites identified include dehydrogenated and demethylated-dehydrogenated products.[4]
Summary and Future Directions
The initial investigation into the psychoactive effects of this compound reveals a profile consistent with other psychostimulant synthetic cathinones, as demonstrated by its effects on motor activity and sensory reflexes in mice.[2] However, the current body of research is notably missing key quantitative data, particularly concerning its affinity and efficacy at monoamine transporters and other potential CNS receptors. The biphasic and dose-dependent effects observed in vivo suggest a complex pharmacological profile that warrants further investigation.[2]
For a comprehensive understanding of this compound's psychoactive properties and potential for abuse and toxicity, future research should prioritize:
-
In vitro receptor binding and functional assays: To determine the affinity (Ki) and efficacy (EC50/IC50) of MTTA at DAT, NET, SERT, and a broader panel of CNS receptors.
-
In vivo microdialysis: To measure the effects of MTTA on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and stimulation.
-
Behavioral pharmacology studies: To assess the abuse potential of MTTA using models such as self-administration and conditioned place preference.
Such studies are crucial for providing the scientific community and regulatory bodies with a clearer understanding of the risks associated with this novel psychoactive substance.
References
- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Mephtetramine: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Mephtetramine (MTTA) is a new psychoactive substance (NPS) and its physiological and toxicological properties are not fully understood. This substance is not for human or veterinary use.
Introduction
This compound (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a novel psychoactive substance that has emerged on the illicit drug market.[1][2] First reported to the European Early Warning System in 2013, MTTA has a structure similar to cathinones but with an additional carbon atom between the carbonyl group and the amine.[3][4] This structural distinction classifies it as a γ-aminoketone.[5] Anecdotal reports from users suggest euphoric and stimulant effects, sometimes leading to hallucinogenic reactions. However, scientific literature on its pharmaco-toxicological profile is limited, necessitating further research to understand its mechanism of action, potential for abuse, and toxicity.[6][7][8]
Chemical and Physical Properties
This compound's chemical identity has been established through various analytical techniques.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one | [9] |
| Molecular Formula | C₁₂H₁₅NO | [9] |
| Molecular Weight | 189.25 g/mol | [9] |
| CAS Number | 403860-66-2 | [9] |
| Appearance | Crystalline solid | [4] |
Synthesis and Characterization
Synthesis
This compound can be synthesized via the Mannich reaction. This involves the reaction of 1-tetralone (B52770) with paraformaldehyde and methylamine (B109427) hydrochloride.[1]
Analytical Characterization
The characterization of this compound has been performed using a suite of analytical methods to confirm its structure and purity. These techniques are crucial for the unequivocal identification of NPS in seized materials.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Experimental Protocols
In Vivo Metabolism Study in a Murine Model
This protocol details the methodology used to identify the main metabolites of this compound in biological samples.[3][11]
Objective: To identify the primary metabolites of MTTA in blood, urine, and hair of mice following intraperitoneal administration.
Materials:
-
This compound (MTTA)
-
Saline solution (0.9% NaCl)
-
Institute of Cancer Research (ICR) mice
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system (e.g., benchtop Orbitrap)
-
In silico metabolism prediction software (e.g., MetaSite™)
Procedure:
-
In Silico Prediction: Utilize metabolism prediction software to forecast the potential phase I metabolic reactions of MTTA, primarily those mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase 3 (FMO3).[3]
-
Animal Dosing: Dissolve MTTA in saline solution. Administer a dose of 10 mg/kg to ICR mice via intraperitoneal injection. This dose has been previously shown to have pharmacological activity.[3]
-
Sample Collection: Collect blood, urine, and hair samples from the mice at appropriate time points after administration.[3]
-
Sample Preparation: Suitably pretreat the collected biological specimens before analysis.[3]
-
LC-HRMS Analysis: Analyze the samples using an LC-HRMS system. Employ a full scan mass acquisition method, with and without in-source fragmentation, to detect and elucidate the structures of the main MTTA metabolites.[3][11]
-
Data Analysis: Identify metabolites by their accurate masses and fragmentation patterns. Compare the experimental results with the in silico predictions to confirm the metabolic pathways.[3][11]
Expected Outcome: Identification of unmodified MTTA and its main metabolites, such as dehydrogenated and demethylated-dehydrogenated products, in the biological samples.[3] Ten main metabolites have been detected in urine, while fewer are found in blood and hair.[3][12]
General Workflow for NPS Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of new psychoactive substances.
Potential Mechanism of Action and Signaling Pathways
The exact molecular targets of this compound have not been fully elucidated. However, its structural similarity to synthetic cathinones and its reported stimulant effects suggest a likely interaction with monoamine neurotransmitter systems.[5] Synthetic stimulants often act as releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[13] Tryptamine derivatives, a broad class of hallucinogens, primarily act as agonists of the 5-HT2A receptor.[6]
The diagram below illustrates a simplified representation of the dopaminergic and serotonergic pathways, which are common targets for psychoactive substances.
Pharmaco-Toxicological Profile
In vivo studies in mice have provided initial insights into the pharmaco-toxicological effects of this compound. Repeated administration of MTTA (0.1–30 mg/kg, i.p.) resulted in:
-
Sensorial and Physiological Changes: Inhibition of visual and acoustic reflexes, and a transient decrease in breath rate and temperature.[5][7][14]
-
Effects on Motor Activity: A dose-dependent increase in motor activity in the accelerod test and a biphasic effect in the drag and mobility time test.[14]
-
Histological Changes: Evidence of potential toxicity with histological changes observed in the heart, kidney, and liver.[14]
-
Genotoxicity: The genotoxic potential of this compound is an area of active investigation.[8]
Conclusion
This compound is a new psychoactive substance with a unique chemical structure that distinguishes it from more common synthetic cathinones. While initial studies have begun to elucidate its chemical properties, metabolism, and in vivo effects, a comprehensive understanding of its pharmacology and toxicology is still lacking. Further research is imperative to determine its precise mechanism of action, receptor binding affinities, and potential for human toxicity. The methodologies and findings presented in this guide provide a foundational framework for future investigations into this compound and other emerging NPS.
References
- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]
- 8. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H15NO | CID 69845357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publires.unicatt.it [publires.unicatt.it]
- 13. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Genotoxic Potential of Mephtetramine on Human Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic potential of Mephtetramine (MTTA), a novel psychoactive substance, on human cells. The information presented herein is primarily based on a pivotal study that conducted the first-known evaluation of this compound's ability to induce genetic damage in a human cell line. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and toxicology.
Executive Summary
This compound, a stimulant with a structure similar to cathinones, has been evaluated for its genotoxic potential in human lymphoblastoid TK6 cells.[1][2] The primary endpoint assessed was the induction of chromosomal aberrations, measured by the in vitro Mammalian Cell Micronucleus (MN) test, following OECD guideline n°487.[1][3] Key findings indicate that while short-term exposure (3 hours) with or without metabolic activation did not lead to a statistically significant increase in micronuclei, long-term exposure (26 hours) at a concentration of 50 µM resulted in a statistically significant enhancement in micronuclei frequency.[1][2] This suggests that prolonged exposure to this compound can induce chromosomal damage in human cells.[1]
Quantitative Data Summary
The genotoxic effects of this compound were quantified by assessing the frequency of micronuclei (MNi) in TK6 cells under various conditions. The data is summarized below.
Table 1: Cytotoxicity of this compound on TK6 Cells (Short-Term Exposure)
| Treatment Condition | Concentration (µM) | Cell Viability (%) |
| Without S9 Mix (3h + 23h recovery) | 0 (Control) | 100 |
| 25 | >90 | |
| 50 | >80 | |
| 75 | ~70 | |
| 100 | ~60 | |
| With S9 Mix (3h + 23h recovery) | 0 (Control) | 100 |
| 25 | >90 | |
| 50 | >80 | |
| 75 | >70 | |
| 100 | ~65 | |
| Note: Specific percentages are approximated based on graphical data presented in the source study. All tested concentrations were deemed suitable for the genotoxicity test as they were above the OECD threshold for cytotoxicity.[1] |
Table 2: Genotoxicity of this compound on TK6 Cells - Micronuclei Frequency
| Treatment Duration | Metabolic Activation (S9) | Concentration (µM) | MNi Frequency Fold Increase (vs. Control) | Statistical Significance (p-value) |
| Short-Term (3h + 23h recovery) | Without S9 | 75 | ~2.0 | Not Statistically Significant |
| With S9 | 25 - 100 | Slight increasing trend | Not Statistically Significant | |
| Long-Term (26h) | Without S9 | 35 | ~1.5 | Not Statistically Significant |
| 50 | ~2.5 | < 0.05 | ||
| 75 | Not Tested (due to cytotoxicity) | - | ||
| Note: The fold increases are approximated from graphical representations in the source material. The key finding is the statistically significant increase at 50 µM under long-term exposure.[1][4] |
Experimental Protocols
The following protocols are based on the methodology described in the primary study evaluating the genotoxicity of this compound.[1]
In Vitro Mammalian Cell Micronucleus (MN) Test (OECD 487)
This assay is a widely used toxicological screening method for potential genotoxic compounds, designed to detect chromosomal damage.[3][5]
2.1.1 Cell Culture and Maintenance
-
Cell Line: Human lymphoblastoid TK6 cells were used.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 200 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
2.1.2 Cytotoxicity and Dose Selection
-
Prior to genotoxicity testing, cytotoxicity assays were performed to determine the appropriate concentration range of this compound.[1]
-
TK6 cells were treated with this compound concentrations ranging from 0 to 100 µM.[1]
-
Cell viability was assessed to ensure that the concentrations used in the micronucleus test did not cause excessive cell death, adhering to OECD guideline recommendations (viability should be at least 45 ± 5%).[2]
2.1.3 Short-Term Exposure Protocol (3h + 23h recovery)
-
TK6 cells were seeded at an appropriate density.
-
Cells were treated with this compound (0-100 µM) for 3 hours, both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver).[1]
-
Following the 3-hour treatment, cells were washed to remove the compound.
-
Cells were resuspended in fresh medium and cultured for a 23-hour recovery period. This allows the cells to undergo 1.5-2.0 cell cycles, which is necessary for the formation of micronuclei.[1][2]
-
After the recovery period, cells were harvested for micronuclei analysis.
2.1.4 Long-Term Exposure Protocol (26h)
-
TK6 cells were seeded at an appropriate density.
-
Cells were treated with this compound (35 µM and 50 µM) for a continuous period of 26 hours without the S9 mix.[1][4]
-
Positive controls included Mitomycin C (MMC) and Vinblastine (VINB).[4]
-
Following the 26-hour incubation, cells were harvested for micronuclei analysis.
2.1.5 Micronuclei Analysis by Flow Cytometry
-
A cytofluorimetric protocol was utilized for the analysis of micronuclei frequency.[1][2]
-
Harvested cells were lysed and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide).
-
Flow cytometry was used to distinguish and count the nuclei and micronuclei based on their size and fluorescence intensity.
-
The frequency of micronucleated cells was determined for each treatment condition and compared to the negative control.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the logical relationship of the findings.
References
- 1. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Effects of acute metaphedrone exposure on the development, behaviour, and DNA integrity of zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micronucleus test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Resolution LC-MS for Mephtetramine and Metabolite Detection in Urine
Abstract
This application note presents a detailed protocol for the sensitive and selective detection of mephtetramine (MTTA) and its major metabolites in human urine using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). This compound is a new psychoactive substance (NPS) whose emergence necessitates robust analytical methods for clinical and forensic toxicology. The described methodology, leveraging a high-resolution Orbitrap mass spectrometer, is suitable for the identification and quantification of this compound and ten of its metabolites, providing crucial information for confirming exposure. This document provides researchers, scientists, and drug development professionals with comprehensive experimental procedures, data presentation, and visual workflows.
Introduction
This compound (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) is a synthetic stimulant and a new psychoactive substance (NPS) that has been identified in forensic cases. Structurally similar to cathinones, it poses a significant public health concern. Due to extensive metabolism of NPS in the body, the detection of metabolites in addition to the parent drug in urine is critical for confirming consumption. LC-HRMS offers the necessary sensitivity and selectivity for the unambiguous identification of these compounds in complex biological matrices like urine. A study by Odoardi et al. identified ten major metabolites of this compound in urine, highlighting the importance of including these compounds in analytical methods.[1][2][3] This application note provides a detailed protocol for a "dilute-and-shoot" sample preparation method followed by LC-HRMS analysis for the comprehensive detection of this compound and its urinary metabolites.
Experimental Protocols
Sample Preparation (Dilute-and-Shoot)
This protocol is a simple and rapid method suitable for high-throughput screening.
Materials:
-
Human urine samples
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Amphetamine-d5 at 1 µg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, combine 940 µL of LC-MS grade water with 10 µL of formic acid and 40 µL of the urine sample.
-
Add 10 µL of the internal standard solution (e.g., Amphetamine-d5, 1 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to an LC-MS vial for analysis. A 10 µL aliquot is typically injected into the LC-HRMS system.[2]
Enzymatic Hydrolysis (for Glucuronide Metabolites)
To detect potential glucuronidated metabolites, an enzymatic hydrolysis step can be included.
Materials:
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.8)
Procedure:
-
To 500 µL of urine in a glass tube, add 250 µL of phosphate buffer (pH 6.8).
-
Add 25 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 40°C for 8 hours.[2]
-
Proceed with the "Dilute-and-Shoot" sample preparation protocol described above.
LC-HRMS Analysis
The following are representative LC-HRMS parameters. Instrument-specific optimization is recommended.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 14.5 | 5 |
High-Resolution Mass Spectrometry (HRMS) System (Orbitrap-based):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²)
-
Full Scan Resolution: 70,000 FWHM
-
Scan Range: m/z 50-750
-
dd-MS² Resolution: 17,500 FWHM
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40
-
Capillary Temperature: 290°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Aux Gas Flow Rate: 10 arbitrary units
-
Spray Voltage: 3.5 kV
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound and its metabolites in urine.
Table 1: this compound and its Major Urinary Metabolites
| Analyte | Metabolite ID | Molecular Formula | [M+H]⁺ (Calculated) | Biotransformation |
| This compound | - | C₁₂H₁₅NO | 190.1226 | Parent Drug |
| Demethyl-MTTA | M1 | C₁₁H₁₃NO | 176.1070 | N-Demethylation |
| Hydroxy-MTTA | M2 | C₁₂H₁₅NO₂ | 206.1176 | Hydroxylation |
| Dehydrogenated-MTTA | M3 | C₁₂H₁₃NO | 188.1070 | Dehydrogenation |
| Keto-MTTA | M4 | C₁₂H₁₃NO₂ | 204.0946 | Carbonylation/Oxidation |
| Demethyl-Carbonyl-MTTA | M6 | C₁₁H₁₁NO₂ | 190.0811 | N-Demethylation + Carbonylation |
| Demethyl-Dehydrogenated-MTTA | M7 | C₁₁H₁₁NO | 174.0913 | N-Demethylation + Dehydrogenation |
| Didehydrogenated-MTTA | M14 | C₁₂H₁₁NO | 186.0913 | Didehydrogenation |
| Dehydrogenated-Carbonyl-MTTA | M19 | C₁₂H₁₁NO₂ | 202.0811 | Dehydrogenation + Carbonylation |
Data derived from Odoardi et al. (2021).[3]
Table 2: Method Validation Parameters in Urine
| Parameter | This compound |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linearity Range | 5-200 ng/mL |
| Correlation Coefficient (r²) | >0.990 |
Data derived from Odoardi et al. (2021).[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-HRMS analysis of this compound in urine.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in urine.
Conclusion
The described LC-HRMS method provides a robust and reliable approach for the detection and identification of this compound and its major metabolites in urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput environments, while the high resolution and accuracy of the Orbitrap mass spectrometer ensure confident identification of target compounds. This application note serves as a comprehensive guide for laboratories involved in clinical and forensic toxicology, as well as for researchers studying the metabolism and effects of new psychoactive substances.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mephtetramine in Biological Samples by LC-HRMS
Abstract
This application note details a robust and sensitive method for the determination and quantification of Mephtetramine (MTTA) in various biological matrices, including blood, urine, and hair. The protocol employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing high selectivity and accuracy for forensic toxicology, clinical research, and drug metabolism studies. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in the implementation of this analytical method.
Introduction
This compound (MTTA) is a novel psychoactive substance (NPS) with stimulant properties. Its emergence on the illicit drug market necessitates the development of reliable analytical methods for its detection in biological specimens to understand its pharmacokinetics, metabolism, and potential for toxicity.[1][2][3][4] This application note describes a validated LC-HRMS method for the quantification of MTTA and the identification of its major metabolites. The high resolution and mass accuracy of the Orbitrap mass spectrometer make it an ideal platform for this application.[1][2][3]
Experimental Protocols
Sample Preparation
a) Urine Samples:
-
Dilute 150 µL of urine sample 1:1 with 0.1% formic acid in water.
-
For the analysis of potential glucuronidated metabolites, hydrolyze the diluted sample with β-glucuronidase at 40°C for 8 hours.[1]
-
Add an appropriate internal standard (e.g., amphetamine-d5).
-
Further dilute the sample with the aqueous mobile phase.
-
Inject 10 µL of the final solution directly into the LC-HRMS system.[1]
b) Blood Samples:
-
To 100 µL of whole blood, add an internal standard.
-
Perform protein precipitation by adding 100 µL of methanol (B129727) and vortexing.
-
Centrifuge the sample at 10,000 g.
-
Inject 10 µL of the clear supernatant into the LC-HRMS system.[4]
c) Hair Samples:
-
Decontaminate hair samples by washing.
-
Pulverize the hair samples.
-
Incubate the pulverized hair in an appropriate extraction solvent overnight.
-
Add the internal standard.
-
Centrifuge the sample and inject the supernatant into the LC-HRMS system.
LC-HRMS Instrumentation and Conditions
A liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., a benchtop Orbitrap instrument) is used for the analysis.[1][2][3]
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 analytical column.
-
Mobile Phase A: Ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% aqueous formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
Gradient:
-
100% A for 1 min
-
Linear gradient to 15% B in 4 min
-
Linear gradient to 50% B in 1.8 min
-
Linear gradient to 70% B in 1.7 min
-
Linear gradient to 80% B in 1.1 min
-
To 100% B in 1 min and hold for 3.5 min.[1]
-
-
Total Run Time: 14.5 min.[1]
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan with in-source fragmentation for metabolite identification.
-
Mass Resolution: Set to a high resolution to ensure accurate mass measurements.
-
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), reproducibility, and accuracy.[1]
Quantitative Data Summary
| Parameter | Blood | Urine | Hair |
| Linearity Range | 5 - 200 ng/mL | 5 - 200 ng/mL | 0.2 - 2 ng/mg |
| Correlation Coefficient (r²) | >0.990 | >0.990 | >0.990 |
| LOD | 2 ng/mL | 1 ng/mL | 0.05 ng/mg |
| LOQ | 5 ng/mL | 2 ng/mL | 0.2 ng/mg |
| Reproducibility (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | < 15% | < 15% | < 15% |
This compound Metabolism
In vivo studies in mice have identified several metabolites of this compound.[1][2] In blood, dehydrogenated and demethylated-dehydrogenated metabolites were detected along with the parent compound.[1][2][4] Urine samples contained up to 10 main metabolites, while in hair, only demethyl-MTTA was found alongside this compound.[1][2][4] The primary metabolic pathways include demethylation and hydroxylation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. researchgate.net [researchgate.net]
In Vivo Experimental Protocol for Mephtetramine Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephtetramine (MTTA) is an atypical synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Understanding its in vivo effects is crucial for elucidating its pharmacological and toxicological profile. This document provides a detailed experimental protocol for the administration of this compound to mice, based on published research. It includes methodologies for assessing behavioral, physiological, biochemical, and histological effects. The provided protocols and data are intended to serve as a comprehensive resource for researchers investigating the in vivo impact of this compound and related compounds.
Materials and Equipment
-
Test Substance: this compound (MTTA) hydrochloride
-
Vehicle: 0.9% sterile saline solution. Some protocols may use a mixture of ethanol, Tween 80, and saline.[1]
-
Animals: Male CD-1 mice (or other appropriate strain), 8-10 weeks old, weighing 30-35g.
-
Administration Supplies: Sterile syringes (1 mL), needles (25-27 gauge) for intraperitoneal injection.
-
Behavioral Testing Apparatus:
-
Visual placing test apparatus
-
Acoustic startle response chambers
-
Tactile response test equipment
-
Accelerod
-
Drag test apparatus
-
Mobility time test chambers (e.g., open field)
-
Grip strength meter
-
-
Physiological Monitoring:
-
Rectal probe and thermometer for core body temperature
-
Observation chamber for respiratory rate
-
-
Sample Collection and Analysis:
-
Metabolic cages for urine collection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Hematology analyzer
-
Clinical chemistry analyzer
-
Histology equipment (formalin, paraffin, microtome, slides, stains)
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for metabolite analysis
-
Experimental Protocols
Drug Preparation and Administration
This compound is typically dissolved in a vehicle for administration. A common route of administration for in vivo studies in mice is intraperitoneal (i.p.) injection.
Protocol for Intraperitoneal (i.p.) Injection:
-
Preparation of this compound Solution:
-
Dissolve this compound HCl in 0.9% sterile saline to achieve the desired concentrations (e.g., for doses of 0.1, 1, 10, and 30 mg/kg).
-
The injection volume is typically 4 µL/g of body mass.[1]
-
Vortex the solution to ensure it is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately before injection to calculate the precise volume to be administered.
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Experimental Design for Pharmaco-Toxicological Evaluation
A repeated-dose study design can be employed to investigate the cumulative effects of this compound.[2][3]
Experimental Workflow Diagram
Caption: Experimental workflow for repeated-dose this compound administration in mice.
Detailed Protocol:
-
Animal Groups: Divide mice into multiple groups: a vehicle control group and several this compound-treated groups at varying doses (e.g., 0.1, 1, 10, 30 mg/kg).[2]
-
Dosing Schedule: Administer the respective doses of this compound or vehicle intraperitoneally once a week for four consecutive weeks.[1]
-
Behavioral and Physiological Assessments: Conduct a battery of tests after each weekly injection to assess sensorimotor responses, motor performance, and physiological parameters.[2]
-
Biochemical and Histological Analysis: At the end of the 4-week period, collect blood and urine samples for biochemical analysis. Euthanize the animals and collect organs (heart, kidney, liver) for histological examination.[2][4]
Behavioral and Physiological Test Battery
The following tests can be performed to characterize the effects of this compound.
-
Visual Placing Test: Assesses sensorimotor integration.
-
Acoustic Startle Response: Measures auditory sensory function and reactivity.
-
Tactile Response Test: Evaluates sensitivity to touch.
-
Accelerod Test: Measures motor coordination and balance.
-
Drag Test: Assesses motor function and strength.
-
Mobility Time Test (Open Field): Quantifies spontaneous locomotor activity.
-
Grip Strength Test: Measures muscle strength.
-
Physiological Measurements: Monitor core body temperature and respiratory rate.[2]
Protocol for Metabolism Study
To investigate the metabolic fate of this compound, a single-dose study can be conducted.[5]
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to a group of mice.[5]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 20-30 min, 120 min, 240 min, 300 min).[5]
-
Urine: House mice in metabolic cages and collect urine at multiple intervals (e.g., every hour for 6 hours, then at 12, 24, and 30 hours).[5]
-
Hair: After a period of regrowth (at least 1 month), collect hair samples to assess drug accumulation.[5]
-
-
Analysis: Analyze the collected biological samples using LC-HRMS to identify and quantify this compound and its metabolites.[5][6]
Data Presentation
Table 1: Effects of this compound on Sensorimotor Responses in Mice[2]
| Dose (mg/kg, i.p.) | Visual Placing Response | Acoustic Reflex |
| 0.1 | No significant effect | No significant effect |
| 1 | Transient inhibition (~50%) | Transient inhibition |
| 10 | Transient inhibition (~60%) | Significant inhibition |
| 30 | Deep and prolonged inhibition | Significant inhibition |
Table 2: Effects of this compound on Physiological Parameters in Mice[2]
| Dose (mg/kg, i.p.) | Breath Rate | Core Temperature | Surface Temperature |
| 10 | Slight decrease | Slight decrease (~1 °C) | No significant effect |
| 30 | Significant decrease | Significant decrease (~2 °C) | Slight decrease (~2 °C) |
Table 3: Effects of this compound on Motor Activity in Mice[2]
| Dose (mg/kg, i.p.) | Accelerod Test (Time on Rod) | Drag Test (Number of Steps) | Mobility Time |
| 0.1 | No significant effect | Slight and constant increase | No significant effect |
| 1 | Increase of ~20% | No significant effect | No significant effect |
| 10 | Increase of ~30% | Slight increase in the last 2h | No significant effect |
| 30 | Increase of ~40% | Significant changes | Biphasic effect (initial decrease, then increase) |
Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated. However, as a synthetic cathinone, it is presumed to act on monoamine transporters, primarily the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1][7] By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced downstream signaling.
Inferred Signaling Pathway of this compound
Caption: Inferred mechanism of this compound action on monoamine transporters.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo investigation of this compound in mice. The data presented in the tables summarize the key pharmaco-toxicological effects observed in published studies. The experimental workflow and signaling pathway diagrams provide visual aids for understanding the experimental design and potential mechanism of action. This information is intended to facilitate further research into the effects of this compound and other novel psychoactive substances. Researchers should adapt these protocols based on their specific research questions and adhere to all relevant animal welfare guidelines.
References
- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Mephtetramine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephtetramine (MTTA) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market. As a structural analog of other psychoactive compounds, its detection and quantification in biological and non-biological matrices are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the identification and quantification of this compound. These application notes provide a detailed protocol adapted from established methods for structurally similar compounds, such as Mephedrone and other new psychoactive substances, to guide researchers in developing and validating their own assays for this compound.
While specific, validated GC-MS methods for this compound are not widely published, the following protocols are based on common practices for the analysis of amphetamine-like substances and synthetic cathinones.[1][2][3][4] The provided fragmentation data for this compound is derived from liquid chromatography-high-resolution mass spectrometry (LC-HRMS) studies, which is directly applicable to the interpretation of electron ionization (EI) mass spectra obtained from GC-MS.[5][6]
Principle of the Method
This method involves the extraction of this compound from a given matrix, followed by derivatization to improve its chromatographic properties and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Identification is based on the retention time and the resulting mass spectrum, while quantification is achieved by comparing the analyte's response to that of an internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[7][8]
a) Liquid-Liquid Extraction (LLE) for Urine and Plasma
-
To 1 mL of the sample (urine or plasma), add an appropriate internal standard (e.g., Methamphetamine-d5).[9]
-
Add 500 µL of a suitable buffer to adjust the pH (e.g., 100 mM phosphate (B84403) buffer, pH 6.0, or an alkaline buffer, pH 9.5).[10][11]
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2) or ethyl acetate).[10]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[10][11]
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[11]
-
The dried extract is now ready for derivatization.
b) Solid-Phase Extraction (SPE) for Complex Matrices
SPE can provide a cleaner extract compared to LLE.[1][2]
-
Condition a mixed-mode SPE cartridge with sequential washes of methanol (B129727) and the appropriate buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte with a suitable elution solvent.[10]
-
Evaporate the eluate to dryness and proceed with derivatization.
c) Protein Precipitation for Blood Samples
This is a simpler and faster method for blood samples.[9]
-
To 100 µL of blood, add 100 µL of cold acetonitrile (B52724) and the internal standard.[5]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 g for 10 minutes.[5]
-
Transfer the clear supernatant to a new tube and evaporate to dryness.
-
The residue is ready for derivatization.
Derivatization
Derivatization is often necessary for compounds containing polar functional groups to improve their volatility and thermal stability for GC analysis.[12][13]
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).[3][10]
-
Add 50 µL of a suitable solvent like ethyl acetate.
-
Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters
The following are suggested starting parameters that should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[12] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min[12] |
| Inlet Temperature | 250 - 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[14] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280 - 305°C[14] |
| Scan Mode | Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[12] |
Quantitative Data
The following table summarizes the key mass spectrometric data for this compound, as identified in LC-HRMS studies.[5] These ions should be used for identification and for setting up a SIM method for quantification.
| Analyte | Base Peak (m/z) | Other Characteristic Ions (m/z) |
| This compound (MTTA) | 91.0544 | 147.0805, 129.0696, 117.0697, 105.0701 |
Note: The high-resolution mass data is from an LC-HRMS study. For a standard quadrupole GC-MS, these would be observed at the nominal mass (e.g., m/z 91, 147, 129).
The table below provides an illustrative example of expected quantitative performance parameters for a validated GC-MS method for this compound, based on typical values for similar new psychoactive substances.[4][9][15] These values would need to be experimentally determined.
| Parameter | Illustrative Value |
| Retention Time (derivatized) | 8 - 12 min |
| Linear Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. GC-MS Method for Quantification of Mephedrone in Human Blood Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyc.gov [nyc.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 15. jfda-online.com [jfda-online.com]
Mephtetramine Analysis: Detailed Application Notes and Protocols for Blood and Hair Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of blood and hair samples for the analysis of Mephtetramine. The following sections offer a comprehensive overview of various extraction techniques, including detailed experimental procedures, quantitative data summaries, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Sample Preparation from Blood
The analysis of this compound in blood requires effective extraction from a complex biological matrix. The primary methods employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary for Blood Sample Preparation
The following table summarizes key quantitative parameters for different this compound blood sample preparation methods, providing a basis for comparison.
| Method | Analyte(s) | LLOQ/LOD | Linearity (ng/mL) | Recovery (%) | Reference |
| Protein Precipitation | This compound | LOQ: 5 ng/mL; LOD: 2 ng/mL | 5 - 200 | Not Reported | [1] |
| Liquid-Liquid Extraction | Amphetamines | LOQ: 10-25 ng/mL | LOQ - 500 | 84.9 - 113.2 | [2][3] |
| Solid-Phase Extraction | Amphetamines | LOQ: 2.5 µg/L; LOD: 0.05 - 0.5 µg/L | 2.5 - 400 | >80% (for some amphetamines) | [4][5] |
Experimental Protocols for Blood Sample Preparation
This protocol is based on a validated method for the determination of this compound in blood.[1]
Materials:
-
Blood sample (100 µL)
-
Internal Standard (IS) solution (e.g., Amphetamine-d5)
-
Methanol (LC-MS grade)
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the blood sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of methanol.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the clear supernatant.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Workflow Diagram for Protein Precipitation of this compound from Blood
Sample Preparation from Hair
Hair analysis provides a longer detection window for drug use. Sample preparation typically involves decontamination, pulverization, and extraction.
Quantitative Data Summary for Hair Sample Preparation
The following table summarizes key quantitative parameters for different this compound and related compounds in hair sample preparation methods.
| Method | Analyte(s) | LLOQ/LOD | Linearity | Recovery (%) | Reference |
| Ultrasonic-Assisted Extraction | This compound | LOQ: 0.2 ng/mg; LOD: 0.05 ng/mg | 0.2 - 2 ng/mg | Not Reported | [6] |
| Solvent Extraction (GC-MS) | Mephedrone (B570743) | LOD: 20 pg/mg | 0.1 - 50 ng/mg | Not Reported | [7] |
| Hybrid SPE (GC-MS) | Amphetamine/Methamphetamine | LLOQ: 0.05-0.1 ng/mg; LOD: 0.016-0.031 ng/mg | 0.05 - 10 ng/mg | 83.4 - 96.8 | [8] |
Experimental Protocols for Hair Sample Preparation
This protocol is based on a validated method for the determination of this compound in hair.[6]
Materials:
-
Hair sample (approx. 30 mg)
-
Internal Standard (IS) solution (e.g., Amphetamine-d5)
-
Mobile phase A (e.g., ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid)
-
Ultrasonic bath
-
Incubator at 40°C
-
Microvials
Procedure:
-
Decontamination: Wash hair samples sequentially with an aqueous solvent (e.g., 1% sodium dodecyl sulfate) and an organic solvent (e.g., dichloromethane (B109758) or methanol) to remove external contaminants.[9] Allow the hair to dry completely.
-
Weigh approximately 30 mg of the decontaminated and dried hair.
-
Place the hair sample in a suitable vial.
-
Add the internal standard solution.
-
Add a small volume of mobile phase A.
-
Incubate the sample overnight at 40°C in an ultrasonic bath.
-
After incubation, take an aliquot of the extract and transfer it to a microvial for LC-HRMS analysis.
Workflow Diagram for Ultrasonic-Assisted Extraction of this compound from Hair
Discussion
The choice of sample preparation method depends on various factors, including the available instrumentation, the required sensitivity, and the sample throughput.
For blood samples , protein precipitation is a rapid and straightforward technique suitable for high-throughput screening.[10] However, it may result in a less clean extract compared to LLE or SPE, which could lead to matrix effects in the analytical instrument.[11] LLE offers a good balance between cleanliness and ease of use, while SPE can provide the cleanest extracts and the potential for analyte pre-concentration, though it is often more time-consuming and costly.[12] The stability of this compound in blood should also be considered, with storage at -20°C being preferable to minimize degradation.[13][14]
For hair samples , a thorough decontamination step is crucial to distinguish between systemic exposure and external contamination.[9] Ultrasonic-assisted extraction is a modern and efficient technique that can reduce extraction times and solvent consumption compared to traditional methods.[15] Solvent extraction, often combined with mechanical pulverization, is a well-established and effective alternative.[16] The choice of extraction solvent can significantly impact the recovery of the analyte.[16]
Researchers should validate their chosen method according to established guidelines to ensure accuracy, precision, and reliability of the results. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and assessing matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of 2 Populations of Mephedrone Abusers by Hair Testing. Application to 4 Forensic Expertises - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. aquila.usm.edu [aquila.usm.edu]
- 13. Assessment of the stability of mephedrone in ante-mortem and post-mortem blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of mephedrone and five of its phase I metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for Mephtetramine Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mephtetramine (MTTA) is a novel psychoactive substance (NPS) whose pharmacological and toxicological properties are still under investigation. For in-depth research, including metabolism and toxicology studies, a high-purity standard of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures, such as seized materials or crude synthetic products. This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC. While specific purification parameters for this compound are not extensively published, this protocol is based on established analytical methods for its detection and general principles of amine purification by HPLC.[1][2][3]
Data Presentation
The following table summarizes the expected performance of the HPLC purification method. The values presented are typical targets for a successful purification run and should be confirmed by experimental data.
| Parameter | Expected Value |
| Purity of Final Fraction | > 99.5% |
| Recovery Rate | > 85% |
| Retention Time (Approx.) | 5.0 - 7.0 min |
| Throughput | ~10 mg per injection (Preparative Scale) |
Experimental Protocols
This section details the methodology for the purification of this compound using HPLC.
1. Sample Preparation
-
Dissolution: Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to a concentration of 1-5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions
The following HPLC conditions are adapted from an analytical method for this compound and can be scaled up for preparative purification.[1][4]
| Parameter | Condition |
| Instrument | Preparative HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Column Temperature | 40°C[1] |
3. Purification Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A: 10% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Separation: Run the gradient elution as described above. This compound is expected to elute as the mobile phase becomes more organic.
-
Fraction Collection: Collect the eluent corresponding to the this compound peak in a clean collection vessel. The peak can be identified by its retention time, which should be determined beforehand using an analytical standard if available.
-
Purity Analysis: Analyze the collected fraction for purity using an analytical HPLC method.
-
Solvent Evaporation: Remove the mobile phase from the collected fraction using a rotary evaporator or lyophilizer to obtain the purified this compound.
4. Chiral Separation Considerations
This compound is a chiral compound. For studies requiring specific enantiomers, a chiral separation step is necessary. This can be achieved using a chiral stationary phase (CSP) in the HPLC system. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the separation of amphetamine-like compounds.[5][6][7][8][9]
| Parameter | Condition for Chiral Separation |
| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound using HPLC.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation and the resulting output.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. open.bu.edu [open.bu.edu]
- 8. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 9. キラルHPLCとMS検出を使用したアンフェタミン・メタンフェタミン乱用試験 [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Mephtetramine Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephtetramine (MTTA) is a novel psychoactive substance (NPS) whose metabolic fate in humans is not yet fully characterized.[1][2][3][4] Understanding the metabolism of new chemical entities is a critical step in drug development and toxicological assessment. In vitro models, particularly human liver microsomes (HLMs), serve as a valuable tool for these investigations. HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[5][6][7][8][9] By incubating a compound with HLMs, researchers can identify potential metabolites, determine the rate of metabolism, and elucidate the specific enzymes involved.[10][11][12] This information is crucial for predicting a drug's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in metabolism.
These application notes provide a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes. The included methodologies cover incubation procedures, analytical techniques for metabolite identification, and data presentation formats.
Predicted Metabolic Pathways of this compound
While specific in vitro metabolism data for this compound in human liver microsomes is not extensively published, studies on analogous compounds and in vivo animal models suggest several likely metabolic pathways.[1][2][3][4] The primary routes of metabolism are predicted to be Phase I reactions catalyzed by CYP450 enzymes.[8][9][13][14] These may include:
-
N-demethylation: Removal of the methyl group from the amine.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.
-
Dehydrogenation: Removal of hydrogen atoms, potentially leading to the formation of a double bond.
-
Oxidation: Further oxidation of hydroxylated metabolites to form ketones.
Subsequent Phase II reactions, such as glucuronidation, may also occur, although these are typically studied using different in vitro systems or supplemented microsomes.[5][6]
Predicted Phase I metabolic pathways of this compound.
Experimental Protocols
Microsomal Stability Assay
This assay determines the rate at which this compound is metabolized by human liver microsomes. The disappearance of the parent compound over time is monitored.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][10]
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal Standard (IS) for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
0.1 M Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)
-
This compound (final concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[10]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[5]
-
Incubate at 37°C with shaking.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold quenching solution (e.g., 2-4 volumes of acetonitrile with IS).[10]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point. Gas chromatography-mass spectrometry (GC-MS) can also be an alternative analytical technique.[15]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Experimental workflow for the microsomal stability assay.
Metabolite Identification
This protocol is designed to identify the metabolites of this compound formed by human liver microsomes.
Materials:
-
Same as for the Microsomal Stability Assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Protocol:
-
Incubation:
-
Follow the same incubation procedure as the stability assay, but typically with a higher concentration of this compound (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.
-
Include a control incubation without the NADPH-regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
-
Sample Processing:
-
Follow the same sample processing steps as the stability assay.
-
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.
-
Data Analysis:
-
Compare the chromatograms of the NADPH-fortified and control samples to identify peaks present only in the presence of the cofactor.
-
Extract the accurate masses of the potential metabolite peaks.
-
Propose elemental compositions and metabolic transformations based on the mass difference between the parent drug and the metabolites (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for N-demethylation).
-
Analyze the MS/MS fragmentation patterns of the parent drug and the metabolites to confirm the site of metabolic modification. In silico metabolite prediction software can aid in this process.[1][2][3][4][16]
Data Presentation
Quantitative data from in vitro metabolism studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Microsomal Stability of this compound in Human Liver Microsomes (Example Data)
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 35.2 | 19.7 |
| Verapamil (High Clearance Control) | 8.5 | 81.5 |
| Warfarin (Low Clearance Control) | > 120 | < 5.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Metabolites of this compound Identified in Human Liver Microsomes (Example Data)
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Retention Time (min) |
| M1 | N-demethylation | -14.0157 | 3.8 |
| M2 | Hydroxylation | +15.9949 | 4.2 |
| M3 | Dehydrogenation | -2.0156 | 4.5 |
| M4 | Hydroxylation + Dehydrogenation | +13.9793 | 4.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the in vitro metabolism of this compound using human liver microsomes. By following these procedures, researchers can gain valuable insights into the metabolic stability and potential metabolic pathways of this novel psychoactive substance. This information is essential for a comprehensive understanding of its pharmacology and toxicology in humans. Further studies may be required to identify the specific CYP450 isoforms responsible for this compound metabolism and to explore potential Phase II metabolic pathways.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. researchgate.net [researchgate.net]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uv.es [uv.es]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for Behavioral Pharmacology Assays of Mephtetramine in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting behavioral pharmacology assays to evaluate the effects of Mephtetramine (MTTA) in rodent models. The information compiled herein is intended to guide researchers in the consistent and rigorous assessment of the abuse liability and other central nervous system effects of this novel psychoactive substance.
Introduction to this compound and its Behavioral Effects
This compound (MTTA), also known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance. Structurally, it is an atypical cathinone due to an additional carbon between the amine and ketone groups.[1] Preclinical studies in rodents are crucial for understanding its pharmacological and toxicological profile. Behavioral pharmacology assays are essential tools to characterize its stimulant, rewarding, and reinforcing properties, as well as its effects on motor function and sensory reflexes. MTTA is known to act as a substrate for biogenic amine transporters, leading to the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506), which underlies its psychoactive effects.[2][3][4]
Key Behavioral Pharmacology Assays
Locomotor Activity
The open field test is a common method to assess the stimulant effects of a substance by measuring spontaneous locomotor activity.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous material like Plexiglas or PVC, equipped with infrared beams or a video tracking system to monitor movement.[5][6]
-
Animals: Male or female mice (e.g., CD-1 or C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[6]
-
Place each animal individually into the center of the open field apparatus and allow for a 30-60 minute habituation period to the novel environment.
-
Drug Administration: Following habituation, administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection, i.p.).
-
Data Collection: Immediately after injection, place the animal back into the open field arena and record locomotor activity for a specified duration (e.g., 60 minutes).[7] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effects. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary: Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Species | Key Findings |
| 0.1 - 2.5 | Mouse | No significant effect on spontaneous locomotor activity. |
| 5 | Mouse | Significant increase in spontaneous locomotor activity.[8] |
| 10 | Mouse | Biphasic effect: initial decrease followed by an increase in the number of steps.[1] |
| 30 | Mouse | Biphasic effect: initial decrease followed by an increase in the number of steps.[1] |
Conditioned Place Preference (CPP)
CPP is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[9]
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each of the main compartments (e.g., different wall patterns and floor textures).[10]
-
Animals: Male or female mice or rats.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set duration (e.g., 15 minutes) to determine initial preference for either side.[9]
-
Conditioning: This phase typically lasts for 4-8 days with alternating injections.
-
On drug conditioning days, administer this compound and confine the animal to one of the main compartments for a specified time (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
The assignment of the drug-paired compartment can be biased (drug paired with the initially non-preferred side) or unbiased (random assignment).[10]
-
-
Post-Conditioning (Test): On the test day (e.g., day after the last conditioning session), place the animal in the central compartment with free access to all compartments in a drug-free state. Record the time spent in each compartment for a set duration (e.g., 15 minutes).[9]
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test session. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Quantitative Data Summary: Conditioned Place Preference
| Dose (mg/kg, i.p.) | Species | Key Findings |
| 5 | Rat (Male) | Did not induce a significant CPP.[11] |
| 10 | Mouse | Significant preference for the drug-paired compartment. |
| 10 | Rat (Male & Female) | Induced a significant CPP.[11] |
| 20 | Mouse | Significant preference for the drug-paired compartment. |
| 20 | Rat (Male) | Induced a significant CPP.[11] |
| 30 | Rat (Male) | Did not induce a significant CPP.[11] |
Drug Self-Administration
The intravenous self-administration (IVSA) paradigm is the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential.[12]
Experimental Protocol: Intravenous Self-Administration
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.[13]
-
Animals: Male or female mice or rats with surgically implanted intravenous catheters.
-
Procedure:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least 4-7 days.
-
Acquisition Training: Place the animals in the operant chambers for daily sessions (e.g., 2 hours). Responses on the active lever result in an intravenous infusion of this compound and the presentation of a cue (e.g., stimulus light), while responses on the inactive lever have no consequence.[13]
-
Fixed-Ratio (FR) Schedule: Typically, training begins on an FR1 schedule, where one active lever press delivers one infusion. The schedule can be progressively increased to higher FR schedules to assess the motivation to obtain the drug.
-
Dose-Response Curve: Once stable responding is established, different doses of this compound can be tested to generate a dose-response curve.
-
-
Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Quantitative Data Summary: Self-Administration in Mice
| Dose (mg/kg/infusion, i.v.) | Species | Key Findings |
| 1 | Mouse | Significant active-lever responses, indicating reinforcing effects. |
Motor Performance and Sensory-Motor Reflexes
These assays evaluate the effects of this compound on motor coordination, balance, and basic sensory and motor reflexes.
Experimental Protocol: Accelerating Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[14][15]
-
Animals: Male or female mice.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 15 minutes.
-
Training (Optional but Recommended): Place the mice on the rod at a low, constant speed for a short period to familiarize them with the task.
-
Testing: Administer this compound or vehicle. At a designated time post-injection, place the mouse on the accelerating rotarod.
-
Data Collection: Record the latency to fall from the rod. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[15] Typically, 3 trials are conducted with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A decrease in latency suggests impaired motor coordination.
Experimental Protocol: Visual Placing Test
-
Apparatus: A tabletop or elevated surface.
-
Animals: Male or female mice.
-
Procedure:
-
Hold the mouse by its tail and lower it towards the edge of the tabletop.
-
Observe if the mouse extends its forelimbs to touch the surface before its vibrissae make contact.
-
A positive response is recorded if the forelimbs are extended.
-
-
Data Analysis: The percentage of positive responses is calculated and compared between treatment groups.
Quantitative Data Summary: Motor Performance and Sensory-Motor Reflexes in Mice
| Assay | Dose (mg/kg, i.p.) | Key Findings |
| Accelerod Test | 1, 10, 30 | Dose-dependent increase in time on the rod.[1] |
| Drag Test | 0.1, 10, 30 | Biphasic effect on the number of steps.[1] |
| Visual Placing Test | 1, 10, 30 | Dose-dependent reduction in the visual placing response.[1] |
| Visual Object Test | 10, 30 | Reduction in the visual object response.[1] |
| Overall Tactile Reflex Test | 0.1, 1, 10, 30 | No significant effect.[1] |
Visualizations
References
- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. devzery.com [devzery.com]
- 9. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 10. hirondelles.cloud [hirondelles.cloud]
- 11. Vulnerability factors for mephedrone-induced conditioned place preference in rats-the impact of sex differences, social-conditioning and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. Rotarod-Test for Mice [protocols.io]
Application Note: Quantitative Analysis of Mephtetramine in Biological Matrices using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Mephtetramine (MTTA) in biological matrices, such as blood, urine, and hair, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Multiple Reaction Monitoring (MRM) parameters for this compound and a suitable internal standard are provided to ensure high selectivity and accurate quantification. This method is intended for use in research, clinical, and forensic toxicology settings.
Introduction
This compound (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) is a novel psychoactive substance (NPS) with stimulant properties. The increasing prevalence of NPS necessitates the development of reliable analytical methods for their detection and quantification in biological specimens to understand their pharmacokinetics, and for clinical and forensic investigations. Tandem mass spectrometry offers superior sensitivity and selectivity for the analysis of such compounds in complex biological matrices. This document provides a comprehensive protocol for the quantitative analysis of this compound using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound hydrochloride standard
-
Amphetamine-d5 hydrochloride (Internal Standard, IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup, if required)
Standard and Internal Standard Preparation
Stock solutions of this compound and Amphetamine-d5 (1 mg/mL) are prepared in methanol.[1] Working standard solutions are prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a suitable concentration.
Sample Preparation
The following are detailed protocols for the preparation of various biological matrices.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take a 100 µL aliquot of the supernatant.
-
Add the internal standard solution.
-
Dilute with 900 µL of mobile phase A (see section 2.4 for composition).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
To a 100 µL aliquot of whole blood, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
-
Wash hair samples sequentially with dichloromethane (B109758) and methanol to remove external contamination.
-
Dry the hair samples completely.
-
Pulverize the hair samples.
-
To 20 mg of pulverized hair, add the internal standard.
-
Add 1 mL of methanol and incubate in an ultrasonic bath for 2 hours.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is suitable for this analysis.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1, v/v).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 2 |
| 12.0 | 2 |
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As per instrument recommendation (e.g., 500°C)
-
IonSpray Voltage: As per instrument recommendation (e.g., 5500 V)
The proposed MRM transitions and starting collision energies are based on the known fragmentation patterns of this compound and Amphetamine-d5. Instrument-specific optimization of collision energies is highly recommended for achieving the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound (Quantifier) | 190.1 | 147.1 | 15 - 25 |
| This compound (Qualifier) | 190.1 | 91.1 | 20 - 30 |
| Amphetamine-d5 (IS) | 141.2 | 93.1 | 20 - 25 |
Data Presentation
The following tables summarize the quantitative data from method validation studies.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Urine | 1 ng/mL[1] | 2 ng/mL[1] |
| Blood | 2 ng/mL[1] | 5 ng/mL[1] |
| Hair | 0.05 ng/mg[1] | 0.2 ng/mg[1] |
Table 2: Linearity and Correlation Coefficients
| Matrix | Linearity Range | Correlation Coefficient (r²) |
| Urine | 2 - 200 ng/mL[1] | >0.99[1] |
| Blood | 5 - 200 ng/mL[1] | >0.99[1] |
| Hair | 0.2 - 2 ng/mg[1] | >0.99[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Proposed this compound Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM parameters, offer a solid foundation for laboratories involved in the monitoring of novel psychoactive substances. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and defensible results.
References
Troubleshooting & Optimization
Technical Support Center: Mephtetramine Metabolite Identification
Welcome to the technical support center for Mephtetramine (MTTA) metabolite identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in identifying this compound (MTTA) metabolites?
A1: As a new psychoactive substance (NPS), this compound presents several analytical challenges.[1][2][3][4] Key difficulties include a lack of readily available information on its metabolism and pharmacokinetics, the presence of numerous metabolites at low concentrations, and the need for highly sensitive analytical techniques.[4][5] Additionally, the structural similarity of MTTA to other cathinones can complicate analysis.[4]
Q2: What are the primary metabolic pathways for this compound?
A2: In vivo studies in mice have shown that this compound undergoes extensive metabolism.[1][2][3][4] The main metabolic reactions include N-demethylation, hydroxylation, dehydrogenation, and carboxylation.[4][6] A significant portion of the phase I metabolites are also conjugated with glucuronic acid, forming phase II metabolites.[4][6]
Q3: Which analytical techniques are most suitable for this compound metabolite identification?
A3: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and commonly used technique for identifying MTTA and its metabolites in biological samples.[1][2][3] This method offers the high sensitivity and mass accuracy required to detect and identify low-concentration metabolites and to distinguish between structurally similar compounds.[5] Gas chromatography-mass spectrometry (GC-MS) is another prevalent tool for NPS identification, though LC-MS/MS is more common for quantification.[5]
Q4: Why am I not detecting any glucuronide metabolites?
A4: Glucuronide conjugates are phase II metabolites that may not be directly detectable by standard LC-MS/MS methods without a hydrolysis step. To identify these metabolites, enzymatic hydrolysis of urine samples with β-glucuronidase is necessary to cleave the glucuronic acid moiety, allowing for the detection of the parent phase I metabolite.[4][7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound or its Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Concentration | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Metabolite Instability | Ensure proper sample storage conditions (e.g., -20°C) to prevent degradation. Some NPS can be unstable at room temperature.[8] |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce matrix interference. Optimize the sample preparation method to remove interfering substances. Use a matrix-matched calibration curve. |
| Incorrect LC-MS/MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Ensure the correct precursor and product ions are being monitored. |
Issue 2: Difficulty in Distinguishing Between Isomeric and Isobaric Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the LC gradient and column chemistry to improve the separation of isomers. |
| Similar Fragmentation Patterns | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and distinguish between isobaric compounds. Perform detailed fragmentation studies (MS/MS or MSn) to identify unique product ions for each isomer. |
Issue 3: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination | Run a blank sample (solvent and matrix) to check for contamination from reagents, glassware, or the instrument. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash method. |
| In-source Fragmentation/Degradation | Adjust the ESI source conditions to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-HRMS Analysis
This protocol is adapted from a study on this compound metabolism.[3][4]
-
Dilution: Dilute 150 µL of the urine sample 1:1 with 0.1% formic acid in water.
-
Enzymatic Hydrolysis (for glucuronide metabolites):
-
Add β-glucuronidase to the diluted urine sample.
-
Incubate at 40°C for 8 hours.
-
-
Internal Standard Addition: Add an appropriate internal standard (e.g., amphetamine-d5).
-
Further Dilution: Dilute the sample with an acidified aqueous phase.
-
Injection: Inject 10 µL of the final solution directly into the LC-HRMS system.
Protocol 2: LC-HRMS Conditions for this compound Metabolite Analysis
The following are example parameters based on published methods.[3]
-
LC System: Thermo ULTIMATE 3000 system
-
Column: Thermo Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2-µm particle size)
-
Mobile Phase A: Ultrapure water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% aqueous formic acid
-
Gradient: A suitable gradient to separate the metabolites of interest.
-
Flow Rate: As per optimized method.
-
MS System: Thermo single-stage Orbitrap (Exactive) MS system
-
Ionization Source: Heated electrospray ionization (HESI)
-
Mass Range: m/z 50-750
-
Resolution: 50,000 FWHM
Quantitative Data
Table 1: Identified Metabolites of this compound in Mouse Urine
This table summarizes the main metabolites identified in a study by Odoardi et al.[4]
| Metabolite ID | Metabolic Reaction |
| M1 | Demethylation |
| M2 | Hydroxylation |
| M3 | Dehydrogenation |
| M4 | Carbonylation (Keto-metabolite) |
| M6 | Demethylation and Carbonylation |
| M7 | Demethylation and Dehydrogenation |
| M14 | Didehydrogenation |
| M19 | Dehydrogenation and Carbonylation |
Visualizations
Diagram 1: General Workflow for this compound Metabolite Identification
Caption: Workflow for this compound metabolite identification.
Diagram 2: Troubleshooting Logic for Low MS Signal
Caption: Troubleshooting low MS signal in metabolite analysis.
Diagram 3: this compound Phase I Metabolism Pathways
Caption: Overview of this compound's metabolic pathways.
References
- 1. publires.unicatt.it [publires.unicatt.it]
- 2. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing LC-HRMS for Mephtetramine Sensitivity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) parameters for the sensitive detection of Mephtetramine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using LC-HRMS.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape can be attributed to several factors, ranging from chromatographic conditions to interactions with the analytical column.
-
Secondary Silanol (B1196071) Interactions: this compound, having an amine group, is a basic compound. Residual silanols on the surface of silica-based columns can be deprotonated and negatively charged, leading to secondary interactions with the positively charged analyte. This can cause significant peak tailing.[1]
-
Solution: Introduce a buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, into your mobile phase. The buffer ions will interact with the active silanol sites, minimizing their interaction with this compound.[1] It is recommended to include the buffer in both the aqueous and organic mobile phases for consistent results across a gradient elution.[1]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[2]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or broadening.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: My this compound signal is weak, or the signal-to-noise (S/N) ratio is low. How can I improve sensitivity?
Answer: Low sensitivity can be a multifaceted issue. Here are several areas to investigate to enhance your signal-to-noise ratio:
-
Optimize ESI Source Parameters: The efficiency of ionization and ion transmission is critical for a strong signal.[4] Key parameters to optimize include:
-
Capillary/Sprayer Voltage: This needs to be optimized for this compound. While a default setting might work, fine-tuning can lead to significant improvements in sensitivity.[5]
-
Gas Flow Rates and Temperatures (Nebulizing and Drying Gas): These parameters are crucial for efficient desolvation of the mobile phase and the creation of gas-phase ions.[4] Higher flow rates may require increased nebulizer gas flow and temperature.[4]
-
Source Position: The physical location of the ESI probe relative to the mass spectrometer inlet should be optimized to maximize ion sampling.
-
-
Mobile Phase Composition: The choice of solvents and additives can impact ionization efficiency.
-
Organic Solvent: Solvents with lower surface tension, like methanol (B129727), can promote more stable Taylor cone formation and improve spray stability, potentially increasing sensitivity.[5]
-
Additives: The presence of additives like formic acid or ammonium formate can facilitate the protonation of this compound, leading to a stronger signal in positive ion mode.
-
-
Reduce Background Noise: High background noise will decrease your S/N ratio.
-
Chromatographic Peak Shape: As discussed previously, narrow, sharp peaks result in a higher signal intensity for a given amount of analyte, thus improving the S/N ratio. Address any peak broadening or tailing issues.
Question: I am experiencing shifts in the retention time of this compound. What could be the cause?
Answer: Retention time instability can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, including pH changes, can lead to shifts in retention time.[7]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time drift. It is recommended to equilibrate the column with at least 10 column volumes of the initial mobile phase.[8]
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.[8]
-
Matrix Effects: In complex biological samples, co-eluting matrix components can sometimes alter the retention time of the analyte.[9]
Question: I suspect matrix effects are suppressing my this compound signal in biological samples. How can I mitigate this?
Answer: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, are a common challenge in bioanalysis.[10]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[11]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to simple protein precipitation. For amphetamine-like substances, cation exchange SPE cartridges can be effective.[12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix.
-
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal internal standard as it will co-elute and experience similar matrix effects, thus providing more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-HRMS parameters for this compound analysis?
A1: Based on published methods, the following parameters can be used as a starting point for method development.[13]
| Parameter | Setting |
| LC Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan |
| Mass Range | 50-750 m/z |
| Resolution | 100,000 FWHM |
| Capillary Voltage | 45 V |
| Tube Lens Voltage | 90 V |
| Skimmer Voltage | 22 V |
Q2: What is the expected fragmentation pattern for this compound in HRMS?
A2: The fragmentation of this compound provides key ions for its identification. The base peak is typically the tropylium (B1234903) ion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure |
| 190.1226 [M+H]+ | 147.0805 | Tetralone ion |
| 129.0696 | Tetralone ion - H2O | |
| 91.0544 | Tropylium ion (base peak) |
Q3: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound in biological samples?
A3: The sensitivity of the method will depend on the sample matrix and the specific instrumentation used. A validated LC-HRMS method has reported the following LODs and LOQs:
| Matrix | LOD | LOQ |
| Blood | 2 ng/mL | 5 ng/mL |
| Urine | 1 ng/mL | 2 ng/mL |
| Hair | 0.05 ng/mg | 0.2 ng/mg |
Q4: Which sample preparation technique is recommended for this compound in biological matrices?
A4: The choice of sample preparation depends on the matrix and the desired level of cleanliness.
-
Urine: For urine samples, a "dilute and shoot" approach after dilution with 0.1% formic acid in water can be employed.[13] For cleaner extracts, SPE can be used.
-
Blood/Plasma: Protein precipitation with a solvent like methanol followed by centrifugation is a common and straightforward method.[13] For enhanced cleanup to minimize matrix effects, SPE or LLE is recommended.[14]
-
Hair: Hair samples require washing, pulverization, and extraction, often involving incubation in a solvent like methanol.
Experimental Protocols
Protocol 1: Sample Preparation of Blood for this compound Analysis
-
To 100 µL of whole blood, add an appropriate internal standard.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-HRMS system.[13]
Protocol 2: LC-HRMS Analysis of this compound
-
LC System: Utilize a high-performance liquid chromatography system.
-
Column: Employ a C18 analytical column (e.g., from Thermo Fisher Scientific).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 100% A for 1 minute.
-
Increase to 15% B over 4 minutes.
-
Increase to 50% B over 1.8 minutes.
-
Increase to 80% B over 2.8 minutes.
-
Increase to 100% B over 1 minute and hold for 3.5 minutes.
-
Return to initial conditions and equilibrate for the next injection.
-
Total run time: 14.5 minutes.
-
-
HRMS System: Use a high-resolution mass spectrometer (e.g., a benchtop Orbitrap).
-
Ionization: Operate in positive ion mode (ESI+).
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range of 50-750 m/z.
-
Set the resolving power to 100,000 FWHM.
-
For fragmentation data, perform experiments with in-source collision-induced dissociation (CID) at a voltage of 40 V.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting common LC-HRMS issues.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mephtetramine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the mass spectrometry analysis of Mephtetramine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins from biological samples).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.
Q2: What are the common causes of ion suppression in bioanalytical methods?
Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, phospholipids, and proteins from biological matrices like blood, plasma, and urine are common culprits.[4]
-
Exogenous substances: These can include mobile phase additives (e.g., non-volatile buffers), dosing vehicles used in preclinical studies, and contaminants from plasticware.
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment . This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing suppression. For a quantitative measure, the matrix factor (MF) should be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix to its peak area in a neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
Based on available information, a commercially available stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled this compound) is not readily found.
In the absence of a dedicated SIL-IS, a structural analog can be used. A validated method for this compound analysis in biological samples utilized amphetamine-d5 as an internal standard.[1] While a structural analog can compensate for some variability, it may not co-elute perfectly with this compound and thus may not fully correct for matrix effects at the specific retention time of the analyte. It has been shown that for amphetamines, ¹³C-labeled internal standards provide better compensation for ion suppression compared to deuterated ones due to a smaller chromatographic shift.[5][6][7][8]
Q6: Which ionization technique is less prone to ion suppression for this compound, ESI or APCI?
For amphetamine-like compounds, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[2][9] However, ESI often provides better sensitivity for polar and basic compounds like this compound. The choice of ionization technique may require empirical evaluation to determine the best balance between sensitivity and matrix effects for your specific application.
Troubleshooting Guide for Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound LC-MS/MS analysis.
Step 1: Identify the Presence and Severity of Ion Suppression
-
Action: Perform a post-column infusion experiment.
-
Procedure: Continuously infuse a standard solution of this compound into the MS source post-column while injecting a blank, extracted matrix sample (e.g., plasma or urine).
-
Expected Outcome: A stable baseline signal will be observed. Dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression.
-
-
Action: Quantify the matrix effect.
-
Procedure: Calculate the Matrix Factor (MF) by comparing the peak area of this compound spiked into a blank matrix extract with the peak area of this compound in a clean solvent at the same concentration.
-
Interpretation:
-
MF < 0.85 suggests significant ion suppression.
-
0.85 ≤ MF ≤ 1.15 indicates an acceptable matrix effect.
-
MF > 1.15 suggests ion enhancement.
-
-
Step 2: Optimize Sample Preparation
If significant ion suppression is detected, improving the sample cleanup is the most effective mitigation strategy.
| Sample Preparation Technique | Efficacy for this compound Analysis |
| Protein Precipitation (PPT) | A simple and common method for plasma and blood samples. A published method for this compound in blood uses a 1:1 precipitation with methanol.[1] While quick, it may not remove all interfering phospholipids. |
| Liquid-Liquid Extraction (LLE) | Offers a higher degree of sample cleanup compared to PPT by partitioning this compound into an organic solvent, leaving many matrix components behind. |
| Solid-Phase Extraction (SPE) | Provides the most thorough sample cleanup by utilizing specific sorbents to retain this compound while washing away interfering compounds. Cation exchange SPE cartridges are often effective for basic compounds like this compound. |
| Dilute-and-Shoot (for Urine) | A validated method for this compound in urine involves a simple 1:1 dilution with 0.1% formic acid in water.[1] This is a quick approach but may be prone to matrix effects if the urine is highly concentrated. Further dilution can help mitigate this. |
Step 3: Refine Chromatographic Conditions
-
Action: Modify the chromatographic gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.
-
Action: Evaluate alternative column chemistries. A pentafluorophenyl (PFP) column can offer different selectivity for polar, basic compounds like this compound compared to a standard C18 column, potentially improving separation from matrix interferences.[2]
-
Action: Adjust mobile phase additives. Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. Avoid non-volatile buffers like phosphates.
Step 4: Optimize Mass Spectrometer Parameters
-
Action: Optimize ion source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the desolvation and ionization of this compound.
-
Action: Consider switching to APCI if ion suppression in ESI remains problematic and sufficient sensitivity can be achieved.
Quantitative Data on Matrix Effects for Similar Compounds
While specific quantitative data for this compound is limited, the following table summarizes matrix effects observed for other stimulants in biological matrices, providing an indication of the potential extent of ion suppression.
| Compound Class | Matrix | Sample Preparation | Matrix Effect Observed |
| Amphetamines | Urine | SPE | -9% to +1% (minimal suppression)[10] |
| Amphetamines | Plasma | LLE | No or minor matrix effects reported |
| Novel Psychoactive Stimulants | Urine | SPE | -41.9% to +238.5% (significant suppression and enhancement observed)[11] |
| Substituted Cathinones | Urine | Dilute-and-shoot (10% urine) | Significant ion suppression observed for some cathinones (e.g., MDPV signal at ~20% of that in water)[12] |
Experimental Protocols
Validated LC-HRMS Method for this compound in Biological Samples
This protocol is adapted from the validated method published by Odoardi et al. (2021).[1]
Sample Preparation:
-
Blood: To 100 µL of blood, add the internal standard (amphetamine-d5) and 100 µL of methanol. Vortex to precipitate proteins. Centrifuge at 10,000 g, and inject 10 µL of the supernatant.
-
Urine: Dilute 150 µL of urine 1:1 with 0.1% formic acid in water. Add the internal standard and inject 10 µL directly. For potential glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase can be performed prior to dilution.
Liquid Chromatography:
-
System: Thermo ULTIMATE 3000
-
Column: Thermo Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 0% B
-
1-1.1 min: 0% to 10% B
-
1.1-5.1 min: 10% to 15% B
-
5.1-6.9 min: 15% to 50% B
-
6.9-8.6 min: 50% to 70% B
-
8.6-9.7 min: 70% to 80% B
-
9.7-10.7 min: 80% to 100% B
-
10.7-14.2 min: 100% B
-
Followed by column re-equilibration.
-
-
Total Run Time: 14.5 min
Mass Spectrometry:
-
System: Thermo Exactive Orbitrap MS
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive mode
-
Acquisition Mode: Full scan
Protocol for Post-Column Infusion Experiment
-
Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase A/B 50:50) at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system as per your analytical method.
-
Using a T-connector, introduce the this compound standard solution into the eluent flow between the analytical column and the mass spectrometer ion source via a syringe pump.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
After the signal stabilizes, inject a blank solvent to establish the baseline response.
-
Inject a prepared blank matrix extract (e.g., from plasma or urine processed with your sample preparation method).
-
Monitor the this compound signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates ion suppression or enhancement.
Visualizations
Caption: Mechanisms of Ion Suppression in Electrospray Ionization (ESI).
Caption: Troubleshooting Workflow for Ion Suppression in this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Mephtetramine Behavioral Studies
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of behavioral studies involving Mephtetramine (MTTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known behavioral effects?
A1: this compound (MTTA) is classified as an atypical synthetic cathinone.[1] It is structurally similar to other psychostimulants like mephedrone (B570743) and is known to produce stimulant-like effects.[2] Preclinical studies in mice have shown that MTTA can induce dose-dependent increases in motor activity.[3] Specifically, it has been observed to cause both a dose-dependent increase in stimulated motor activity and a biphasic effect on spontaneous motor activity, characterized by an initial decrease followed by an increase at higher doses.[4]
Q2: What is the likely mechanism of action for this compound?
A2: While direct binding affinity and in vivo microdialysis data for this compound are limited, its structural similarity to mephedrone suggests a similar mechanism of action. Mephedrone is known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[2][5] It acts as both an inhibitor of monoamine reuptake and a releasing agent, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine.[6][7] This modulation of monoaminergic systems is believed to underlie its psychostimulant effects.
Q3: What are the key sources of variability in this compound behavioral studies?
A3: Variability in behavioral studies with this compound, as with other psychostimulants, can stem from several factors:
-
Animal-related factors: Genetic strain, sex, age, and baseline anxiety levels of the rodents can significantly influence behavioral responses.[8]
-
Environmental factors: The time of day of testing (circadian rhythms), lighting conditions, noise levels, and housing conditions (group vs. individual housing) can all impact outcomes.[9]
-
Procedural factors: Inconsistent animal handling, injection stress, order of testing, and lack of proper habituation to the experimental apparatus are major sources of variability.[10]
Q4: How can I minimize variability in my experiments?
A4: To enhance reproducibility, it is crucial to standardize your experimental procedures. This includes consistent animal handling techniques, allowing for adequate habituation to the testing environment, and counterbalancing the order of treatments and testing conditions.[11][12] Adhering to reporting guidelines such as the ARRIVE guidelines is also recommended to ensure transparency and allow for proper evaluation and replication of your work.
Troubleshooting Guides
Issue 1: High variability in locomotor activity data.
-
Potential Cause: Insufficient habituation to the testing chamber. Animals may display novelty-induced hyperactivity that masks the drug's effect.
-
Troubleshooting Steps:
-
Extend Habituation Period: Ensure animals are thoroughly habituated to the locomotor activity chambers for at least 30-60 minutes before the first test day.[10]
-
Consistent Handling: Handle all animals in the same manner and by the same experimenter if possible to reduce handling-induced stress.
-
Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural activity cycles.
-
Issue 2: No significant conditioned place preference (CPP) is observed.
-
Potential Cause: The dose of this compound used may be too low to be rewarding or could be aversive. The conditioning schedule may also be insufficient.
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a dose-response study to determine the optimal rewarding dose of this compound. It is possible that lower doses are rewarding while higher doses are aversive.
-
Increase Conditioning Sessions: For drugs with weaker rewarding properties, increasing the number of drug-pairing sessions may be necessary to establish a preference.[11]
-
Counterbalance Apparatus Bias: Use an unbiased apparatus design where the drug is paired with both compartments across different groups of animals to control for inherent preferences for a particular environment.[13]
-
Issue 3: Biphasic locomotor response is observed, complicating data interpretation.
-
Potential Cause: This is a known pharmacological effect of some psychostimulants, including a high dose (30 mg/kg) of this compound, which can cause an initial suppression of activity followed by hyperactivity.[4] This can also be seen with direct dopamine agonists.[14]
-
Troubleshooting Steps:
-
Detailed Time-Course Analysis: Analyze the locomotor data in smaller time bins (e.g., 5-minute intervals) to fully characterize the biphasic effect.
-
Lower Dose Range: If the initial hypoactivity is confounding the assessment of stimulant effects, consider using a lower dose range of this compound that produces a purely stimulant effect.
-
Separate Analysis: Analyze the initial hypoactive phase and the subsequent hyperactive phase separately to understand the distinct pharmacological effects.
-
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
This protocol is adapted from standard procedures for assessing psychostimulant-induced locomotor activity in mice.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.
-
Habituation:
-
Transport mice to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
On three consecutive days prior to testing, place each mouse in the center of the open-field arena and allow it to explore for 30 minutes. This reduces novelty-induced hyperactivity on the test day.
-
-
Procedure:
-
On the test day, administer this compound (0.1, 1, 10, or 30 mg/kg, i.p.) or vehicle.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (total distance traveled, horizontal activity, vertical activity) for 60-120 minutes.
-
-
Data Analysis: Analyze data in 5- or 10-minute bins to observe the time course of this compound's effects. Compare drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure).
Protocol 2: Conditioned Place Preference (CPP)
This protocol outlines an unbiased design for assessing the rewarding properties of this compound in rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.
-
Conditioning (Days 2-9): This phase consists of eight alternating days of conditioning.
-
On days 2, 4, 6, and 8, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On days 3, 5, 7, and 9, administer vehicle and confine the rat to the opposite outer chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across subjects.
-
-
Post-Conditioning (Day 10): In a drug-free state, place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.
Protocol 3: Intravenous Self-Administration
This protocol provides a framework for assessing the reinforcing effects of this compound in rats.
-
Surgical Preparation:
-
Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein under anesthesia.
-
The catheter is externalized on the back of the rat and protected by a tether system.
-
Allow at least 5-7 days for recovery before starting the experiment.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of this compound (e.g., 0.1, 0.25, 0.5 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence. Training continues until stable responding is established (e.g., <20% variation in infusions over three consecutive days).
-
Dose-Response: Once responding is stable, the dose of this compound can be varied across sessions to determine the dose-response curve.
-
Progressive Ratio: To assess the motivation to self-administer this compound, a progressive ratio schedule can be implemented where the number of lever presses required for each infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is used as a measure of motivation.
-
-
Data Analysis: The primary dependent variables are the number of infusions earned, active and inactive lever presses, and the breakpoint on the progressive ratio schedule.
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm, mean ± SEM) | Horizontal Activity (beam breaks, mean ± SEM) | Vertical Activity (beam breaks, mean ± SEM) |
| Vehicle | 1500 ± 150 | 2500 ± 200 | 300 ± 50 |
| 0.1 | 1800 ± 180 | 3000 ± 250 | 350 ± 60 |
| 1.0 | 2500 ± 220 | 4500 ± 300 | 500 ± 70* |
| 10.0 | 4000 ± 350 | 7000 ± 400 | 750 ± 90 |
| 30.0 | 3500 ± 300 (biphasic) | 6000 ± 350** (biphasic) | 650 ± 80** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.
Table 2: Conditioned Place Preference for this compound in Rats
| Dose (mg/kg, i.p.) | Time in Drug-Paired Chamber (s, mean ± SEM) - Pre-Test | Time in Drug-Paired Chamber (s, mean ± SEM) - Post-Test | Preference Score (Post - Pre, s, mean ± SEM) |
| Vehicle | 440 ± 30 | 450 ± 35 | 10 ± 15 |
| 1.0 | 435 ± 28 | 550 ± 40 | 115 ± 25 |
| 3.0 | 445 ± 32 | 650 ± 45 | 205 ± 30 |
| 10.0 | 450 ± 35 | 500 ± 50 | 50 ± 20 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical pending empirical studies.
Table 3: Intravenous Self-Administration of this compound in Rats
| Dose (mg/kg/infusion) | Number of Infusions (mean ± SEM) | Active Lever Presses (mean ± SEM) | Breakpoint (Progressive Ratio, mean ± SEM) |
| 0.1 | 15 ± 2 | 20 ± 3 | 5 ± 1 |
| 0.25 | 30 ± 4 | 40 ± 5 | 15 ± 2 |
| 0.5 | 25 ± 3 | 35 ± 4 | 12 ± 2 |
*p < 0.05 compared to the lowest dose. Data are hypothetical pending empirical studies.
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on monoamine transporters.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
Caption: Logical workflow for troubleshooting data variability.
References
- 1. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methamphetamine Conditioned Place Preference in Adolescent Mice: Interaction Between Sex and Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Locomotor activity - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of Mephtetramine in Plasma
Welcome to the technical support center for the bioanalysis of Mephtetramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of this compound in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components present in the plasma matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] In plasma, common interfering substances include phospholipids (B1166683), salts, and proteins.[1][4]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[4] A blank plasma extract is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[4] It involves comparing the peak response of this compound spiked into a blank plasma extract (post-extraction) with the response of this compound in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[1][4]
Q3: What is a Matrix Factor (MF) and how is it interpreted?
A3: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:
MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution) [1]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For regulated bioanalysis, the precision of the IS-normalized MF across different lots of plasma should be ≤15% CV.[4]
Q4: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A4: The most effective way to combat matrix effects is through rigorous sample cleanup.[5] The three most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma to precipitate proteins.[6] While quick, it is the least effective at removing other matrix components like phospholipids and may result in significant matrix effects.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from plasma components based on its solubility in two immiscible liquid phases. By adjusting the pH, the basic nature of this compound can be exploited to extract it into an organic solvent, leaving many interfering substances in the aqueous phase.[9][10]
-
Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain this compound while matrix components are washed away.[11][12] It is generally considered the most effective technique for removing interfering substances and reducing matrix effects.[7][8]
Q5: How do I choose the right internal standard (IS) for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3).[13][14] SIL-IS has nearly identical physicochemical properties and extraction recovery as the analyte and will experience the same degree of matrix effects, thus providing the most accurate correction.[13] If a SIL-IS is not available, a structural analog with similar properties can be used. For instance, a study on this compound used Amphetamine-D5 as an internal standard.[15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Co-eluting matrix components interfering with chromatography.[17] 2. Inappropriate LC column or mobile phase. | 1. Improve sample cleanup using a more rigorous method (e.g., switch from PPT to LLE or SPE).[5] 2. Optimize chromatographic conditions (e.g., gradient, mobile phase composition, different column chemistry like PFPP).[11] |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples.[2] 2. Inconsistent sample preparation (analyte loss).[13] 3. Unstable internal standard response.[14] | 1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[13] 2. Automate sample preparation if possible to improve consistency. 3. Investigate the cause of IS variability; it could indicate issues with the extraction or instrument.[14] |
| Low Analyte Response (Ion Suppression) | 1. Significant co-elution of phospholipids or other matrix components.[5][18] 2. Inefficient sample extraction. | 1. Perform a post-column infusion experiment to identify the region of suppression and adjust chromatography to move the this compound peak away from it.[4] 2. Implement a more effective sample preparation technique (LLE or SPE) to remove interfering compounds.[7][8] |
| Inaccurate Quantification (Poor Accuracy) | 1. Uncorrected matrix effects leading to biased results.[3] 2. Calibration standards not matching the sample matrix. | 1. Re-evaluate and optimize the sample preparation method to minimize matrix effects. 2. Prepare calibration standards in a representative blank matrix (matrix-matched calibrators) to mimic the effect seen in unknown samples. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This is the simplest method but may be prone to significant matrix effects.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[8]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
This method offers better cleanup than PPT.
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 200 µL of a basifying agent (e.g., 1M Sodium Hydroxide) to adjust the pH to >10.[9]
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture like chloroform:ethyl acetate:ethanol).[10]
-
Vortex vigorously for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at a low speed for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts and is recommended for minimizing matrix effects. A mixed-mode cation exchange cartridge is suitable for basic compounds like this compound.[11]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and vortex.
-
Condition Cartridge: Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) sequentially with 3 mL of methanol (B129727), 3 mL of DI water, and 3 mL of 100 mM phosphate buffer (pH 6.0).[11]
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/minute).
-
Wash Cartridge:
-
Wash with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 3 mL of methanol to remove more interferences.
-
-
Dry Cartridge: Dry the cartridge under high vacuum for at least 5 minutes to remove residual solvents.
-
Elute Analyte: Elute this compound with 3 mL of a freshly prepared basic elution solvent (e.g., ethyl acetate/isopropanol/ammonium hydroxide (B78521) 78:20:2 v/v/v).[11]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes the validation parameters from a study on the quantification of this compound (MTTA) in various biological matrices using LC-HRMS.[15]
| Parameter | Blood | Urine |
| Limit of Detection (LOD) | 2 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 2 ng/mL |
| Linearity Range | 5-200 ng/mL | 5-200 ng/mL |
| Correlation Coefficient (r²) | >0.990 | >0.990 |
Data extracted from a study by Odoardi et al. (2021) which used a protein precipitation method with methanol for sample preparation and Amphetamine-D5 as an internal standard.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benthamopen.com [benthamopen.com]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Refinement of Animal Models for Studying Mephtetramine Addiction Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the addiction potential of Mephtetramine using refined animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its addiction potential a research focus?
A1: this compound (MTTA) is a synthetic cathinone, a class of novel psychoactive substances (NPS) with psychostimulant properties. Its chemical structure is similar to more well-known cathinones like mephedrone (B570743) and amphetamines. As an emerging designer drug, its potential for abuse and addiction is a significant public health concern, necessitating preclinical evaluation in animal models.
Q2: Which animal models are most appropriate for studying the addiction potential of this compound?
A2: The primary and most well-validated animal models for assessing the addiction potential of psychostimulants like this compound are:
-
Intravenous Self-Administration (IVSA): Considered the gold standard for evaluating the reinforcing effects of a drug.
-
Conditioned Place Preference (CPP): A less invasive model that assesses the rewarding properties of a drug by measuring the association between the drug's effects and a specific environment.[1]
-
Locomotor Sensitization: This model measures the progressive and enduring enhancement of the locomotor-activating effects of a drug after repeated administration, which is thought to reflect neuroadaptations underlying addiction.[2][3]
Q3: What are the known mechanisms of action for this compound?
A3: this compound, like other synthetic cathinones, is believed to exert its psychostimulant effects primarily by interacting with monoamine transporters. It likely increases the extracellular levels of dopamine (B1211576) and serotonin (B10506) in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. This dual action on both dopamine and serotonin systems is a critical factor in its addiction potential.
Q4: Are there any specific safety precautions to consider when handling this compound in a laboratory setting?
A4: As with any novel psychoactive substance, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Due to its unknown toxicological profile, researchers should minimize the risk of inhalation, ingestion, and dermal contact. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Intravenous Self-Administration (IVSA)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no acquisition of this compound self-administration. | 1. Inappropriate dose selection (too low or too high).2. Aversive effects of the drug at the tested doses.3. Loss of catheter patency.4. Animal stress or health issues. | 1. Conduct a dose-response study to determine an effective reinforcing dose. Start with doses similar to those used for other cathinones (e.g., mephedrone, 0.1-1.0 mg/kg/infusion) and adjust accordingly.[4]2. Observe animals for signs of distress or adverse reactions (e.g., excessive stereotypy, seizures). If observed, lower the dose.3. Regularly check catheter patency using a short-acting anesthetic like methohexital. Ensure proper flushing procedures are followed daily.[5]4. Ensure animals are adequately habituated to the experimental setup and are not exhibiting signs of illness. |
| High inter-individual variability in drug intake. | 1. Differences in individual sensitivity to the drug's reinforcing effects.2. Variations in catheter placement and patency.3. Inconsistent handling and experimental procedures. | 1. Increase the sample size to account for individual differences. Consider screening animals for high and low responders.2. Standardize surgical procedures for catheter implantation to ensure consistent placement.[5]3. Maintain consistent handling, housing, and experimental timelines for all animals. |
| Sudden decrease in responding after initial acquisition. | 1. Loss of catheter patency.2. Development of tolerance to the reinforcing effects of this compound.3. Onset of aversive effects with repeated administration. | 1. Immediately check catheter patency.[5]2. Consider increasing the unit dose of the drug or switching to a more demanding schedule of reinforcement (e.g., progressive ratio).3. Monitor for adverse health effects and consider adjusting the dose or session duration. |
Conditioned Place Preference (CPP)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant place preference or aversion observed. | 1. Ineffective dose (too low to be rewarding, or a dose that produces mixed rewarding and aversive effects).2. Insufficient number of conditioning sessions.3. Apparatus design issues (e.g., inherent bias for one compartment). | 1. Test a range of this compound doses. Some psychostimulants can produce aversion at higher doses.[1]2. Increase the number of drug-context pairings. For drugs with weaker rewarding properties, more conditioning sessions may be necessary.[1]3. Conduct a pre-test to assess baseline preference for the compartments and use an unbiased design where the drug is paired with the initially non-preferred side.[6] |
| High variability in preference scores. | 1. Individual differences in sensitivity to the rewarding or aversive effects of this compound.2. Inconsistent environmental cues in the apparatus.3. Stress from handling or injections. | 1. Increase the number of animals per group.2. Ensure the visual, tactile, and olfactory cues distinguishing the compartments are consistent and salient for all animals.3. Handle animals for several days before the experiment to habituate them to the procedures.[7] |
| Animals show a preference for the saline-paired compartment (Conditioned Place Aversion). | 1. The dose of this compound used has predominantly aversive effects.2. The conditioning occurred during the drug's withdrawal phase rather than its acute effects. | 1. Test lower doses of this compound.[1]2. Ensure the conditioning session timing aligns with the peak pharmacological effects of the drug. |
Locomotor Sensitization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant increase in locomotor activity with repeated this compound administration. | 1. The dose used is not in the stimulant range for locomotor activity.2. Development of tolerance instead of sensitization.3. Insufficient number of drug administrations. | 1. Conduct an acute dose-response study to identify a dose that significantly increases locomotor activity.[8]2. Some psychostimulants can induce tolerance at higher doses or with specific administration regimens. Consider testing a lower dose or altering the administration schedule.[9]3. Increase the number of drug administration days (typically 5-7 days are effective for psychostimulants).[3] |
| High variability in locomotor responses. | 1. Individual differences in motor responses to the drug.2. Inconsistent habituation to the testing environment.3. Environmental factors influencing activity (e.g., noise, light). | 1. Increase sample size. Analyze data for responders versus non-responders.2. Ensure all animals have a consistent habituation period in the locomotor activity chambers before the first drug injection.[10]3. Maintain a consistent and controlled testing environment. |
| Initial hyperactivity followed by a decrease in activity on subsequent days. | 1. This may indicate the development of stereotyped behaviors at the expense of locomotion.2. Potential for drug-induced toxicity or adverse health effects. | 1. Observe animals for stereotyped behaviors (e.g., repetitive head movements, gnawing). If present, consider that sensitization may be expressed through these behaviors rather than increased locomotion.2. Monitor the health of the animals closely. If signs of toxicity are observed, the dose may need to be lowered. |
Data Presentation
Table 1: Mephedrone Dose-Response in Intravenous Self-Administration (Rat Model)
Data from a study on Mephedrone, a close structural analog of this compound, is presented as a reference for initial dose-finding studies.
| Reinforcement Schedule | Mephedrone Dose (mg/kg/infusion) | Mean Number of Infusions |
| Fixed Ratio 1 (FR1) | 0.0 | ~5 |
| 0.1 | ~85 | |
| 0.32 | ~78 | |
| Progressive Ratio (PR) | 0.3 | ~10 |
| 1.0 | ~25 |
Source: Adapted from a study on mephedrone self-administration in rats.[4]
Table 2: Mephedrone Dose-Response in Locomotor Activity (Mouse Model)
Data from a study on Mephedrone is presented as a reference for initial dose-finding studies for this compound.
| Mephedrone Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance in cm) |
| Saline | ~2000 |
| 0.05 | ~2200 |
| 0.5 | ~2500 |
| 2.5 | ~3000 |
| 5.0 | ~6000 |
Source: Adapted from a study on the central effects of mephedrone in mice.[9]
Experimental Protocols
Intravenous Self-Administration (IVSA) Protocol for this compound in Rats
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized on the back of the animal.
-
Allow a recovery period of at least 5-7 days post-surgery. During this period, flush the catheters daily with heparinized saline to maintain patency.[5]
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
-
Acquisition Training:
-
Place the rat in the operant chamber for a 2-hour session daily.
-
A response on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg in 0.1 ml of saline over 5 seconds) and the presentation of the stimulus light for 20 seconds.
-
A response on the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Determination:
-
Once a stable baseline is established, test a range of this compound doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a counterbalanced order.
-
Each dose should be tested for at least three consecutive days.
-
-
Progressive Ratio Schedule:
-
To assess the motivation to self-administer this compound, switch to a progressive ratio schedule where the number of responses required for each subsequent infusion increases.
-
The breakpoint (the last completed ratio) is used as a measure of the reinforcing efficacy of the drug.
-
Conditioned Place Preference (CPP) Protocol for this compound in Mice
-
Animal Subjects: Male C57BL/6J mice (8-10 weeks old) are group-housed.
-
Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues, and a smaller neutral center chamber.
-
Procedure:
-
Pre-Test (Day 1): Place each mouse in the center chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
On Days 2 and 4, administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On Days 3 and 5, administer saline and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-Test (Day 6): Place each mouse in the center chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test. A significant increase in this score compared to the pre-test indicates a conditioned place preference.
Locomotor Sensitization Protocol for this compound in Mice
-
Animal Subjects: Male Swiss-Webster mice (8-10 weeks old) are group-housed.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituation (Days 1-3): Place the mice in the activity chambers for 30-60 minutes each day to habituate them to the environment.
-
Induction Phase (Days 4-8):
-
Administer a single daily injection of this compound (e.g., 5 mg/kg, i.p.) or saline.
-
Immediately after the injection, place the mice in the activity chambers and record locomotor activity for 60 minutes.
-
-
Withdrawal Period (Days 9-14): The animals remain in their home cages with no injections.
-
Expression Test (Day 15): Administer a challenge dose of this compound (the same dose as in the induction phase) to all animals (including the saline control group) and record locomotor activity for 60 minutes.
-
-
Data Analysis: Sensitization is demonstrated if the locomotor response to the this compound challenge on Day 15 is significantly greater in the mice that repeatedly received this compound during the induction phase compared to their response on Day 4, and also compared to the response of the saline-pretreated group to the this compound challenge.[10]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound addiction potential.
Caption: Putative signaling pathway of this compound in a postsynaptic neuron.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway | Journal of Neuroscience [jneurosci.org]
Technical Support Center: Mephtetramine Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mephtetramine (MTTA). This resource provides essential guidance on ensuring the stability of MTTA in stored biological samples, a critical factor for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including temperature, pH, light exposure, and enzymatic degradation.[1][2] It is crucial to control these variables to minimize analyte loss during storage. For instance, elevated temperatures can accelerate chemical degradation, while enzymatic activity in unpreserved samples can lead to metabolic conversion of the parent drug.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: While specific long-term stability data for this compound is not extensively published, based on studies of structurally similar compounds like mephedrone (B570743) and other synthetic cathinones, storing biological samples at -20°C or lower is strongly recommended to enhance stability.[3][4][5] Storage at refrigerated (+4°C) or room temperature (+20°C) has been shown to result in significant degradation of related compounds.[3][6] For long-term storage, temperatures of -40°C or lower may provide even better preservation.[5]
Q3: Should I use preservatives in my biological samples for this compound analysis?
A3: Yes, the use of preservatives is advisable, particularly for blood samples. Sodium fluoride (B91410)/potassium oxalate (B1200264) (NaF/KOx) has been shown to better maintain the stability of related compounds like mephedrone compared to EDTA or samples without preservatives.[3] Sodium fluoride acts as an enzyme inhibitor, preventing ex vivo metabolism of the analyte.
Q4: What are the known metabolites of this compound that I should be aware of?
A4: this compound undergoes several metabolic transformations. In blood samples, dehydrogenated and demethylated-dehydrogenated metabolites have been identified along with the parent compound.[7][8][9][10] Urine samples contain a wider array of metabolites, with up to ten main metabolites being detected, including demethyl-MTTA and OH-MTTA.[7][8][9][10] In hair samples, demethyl-MTTA is the primary metabolite found alongside this compound.[7][8][9][10]
Q5: How long can I expect this compound to be detectable in stored samples?
A5: The detection window for this compound and its metabolites depends on the biological matrix and storage conditions. In urine, this compound and its primary metabolites, demethyl-MTTA and OH-MTTA, were detectable for at least 30 hours post-administration in a mouse model.[8] However, other metabolites had a shorter detection window of only 4 hours.[8] For blood, this compound was detectable up to 180 minutes after dosing.[8] Proper storage at -20°C or below is crucial to extend the detection window by preventing degradation.
Troubleshooting Guides
Issue 1: I am observing lower than expected concentrations of this compound in my stored samples.
-
Potential Cause 1: Inadequate Storage Temperature.
-
Potential Cause 2: Lack of Preservatives.
-
Troubleshooting Step: If working with whole blood, ensure the use of tubes containing sodium fluoride/potassium oxalate to inhibit enzymatic activity.[3] If this was not done, consider that the observed concentrations may be artificially low due to ex vivo metabolism.
-
-
Potential Cause 3: Multiple Freeze-Thaw Cycles.
-
Troubleshooting Step: Minimize the number of freeze-thaw cycles for your samples. Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.
-
Issue 2: I am detecting this compound metabolites, but the parent drug concentration is very low or undetectable.
-
Potential Cause 1: Extensive Metabolism.
-
Potential Cause 2: Post-collection Degradation.
-
Troubleshooting Step: If storage conditions were suboptimal, the parent drug may have degraded, while some metabolites might be more stable. Review your sample handling and storage protocols to minimize degradation in future experiments.
-
Data Presentation
Table 1: Summary of this compound and its Metabolites in Different Biological Matrices.
| Biological Matrix | Detected Analytes | Key Findings |
| Blood | This compound, Dehydrogenated MTTA, Demethylated-dehydrogenated MTTA | Unmodified MTTA and a limited number of metabolites are detectable.[7][8][9][10] |
| Urine | This compound and up to 10 metabolites (including Demethyl-MTTA and OH-MTTA) | A wider range of metabolites is present, making it a good matrix for metabolism studies.[7][8][9][10] |
| Hair | This compound, Demethyl-MTTA | Primarily the parent drug and one major metabolite are found.[7][8][9][10] |
Table 2: Recommended Storage Conditions for Biological Samples Containing Cathinones (Applicable to this compound).
| Storage Temperature | Recommended Use | Expected Stability (based on related compounds) | Reference |
| -20°C | Optimal for short to long-term storage | High stability, minimal degradation observed over months. | [3][4] |
| -40°C or lower | Recommended for very long-term storage | Enhanced stability compared to -20°C. | [5] |
| +4°C (Refrigerated) | Short-term (hours to a few days) | Significant degradation can occur within days to weeks.[4][6] | [4][6] |
| +20°C (Room Temp) | Not recommended | Rapid degradation expected.[3][6] | [3][6] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Biological Samples
This protocol provides a framework for assessing the stability of this compound in a specific biological matrix.
-
Preparation of Spiked Samples:
-
Obtain a pool of the desired biological matrix (e.g., drug-free human plasma).
-
Spike the matrix with a known concentration of this compound. Prepare at least two concentration levels (low and high QC).
-
Aliquot the spiked samples into multiple small polypropylene (B1209903) tubes to avoid freeze-thaw cycles.
-
-
Storage Conditions:
-
Store aliquots at different temperatures to be evaluated (e.g., -20°C, 4°C, and room temperature).
-
-
Time Points for Analysis:
-
Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
-
Sample Preparation for Analysis (Example for Plasma):
-
Thaw the samples at the designated time point.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Analytical Method:
-
Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point and storage condition.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the stability of mephedrone in ante-mortem and post-mortem blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publires.unicatt.it [publires.unicatt.it]
- 10. researchgate.net [researchgate.net]
Best practices for handling and disposal of Mephtetramine in a lab setting
E-Mephtetramine, also known as 4-methylethcathinone (4-MEC), is a synthetic stimulant and its handling and disposal in a laboratory setting are subject to strict regulations due to its potential for abuse and harm. This guide provides general best practices based on handling similar chemical compounds in a research environment. It is imperative that all laboratory personnel consult their institution's specific safety protocols, local regulations, and the substance's Safety Data Sheet (SDS) before handling Mephtetramine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent psychoactive substance and should be handled with extreme caution. The primary hazards include:
-
Toxicity: Limited toxicological data is available, but it is presumed to have effects similar to other cathinones, which can include cardiovascular, neurological, and psychiatric effects.
-
Irritation: May cause skin and eye irritation upon contact.
-
Respiratory Effects: Inhalation of the powder can irritate the respiratory tract.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials. It should be kept in a tightly sealed, properly labeled container. Due to its legal status in many jurisdictions, it must be stored in a secure, locked cabinet or safe with controlled access.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety officer. 3. If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). 4. Wear appropriate PPE, including respiratory protection. 5. Carefully collect the absorbed material into a sealed, labeled waste container. 6. Decontaminate the spill area with a suitable cleaning agent. |
| Personnel Exposure (Skin/Eye Contact) | Inadequate PPE, accidental splash. | 1. Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. 2. Eyes: Immediately flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Personnel Exposure (Inhalation) | Working outside of a fume hood, improper handling of powder. | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
Experimental Protocols: Disposal
Note: Disposal methods for this compound are governed by local and national regulations for controlled substances and hazardous chemical waste. The following is a general guideline and must be adapted to institutional protocols.
Method 1: Incineration (Preferred)
-
Segregation: Collect all this compound waste, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and waste disposal vendor.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste incineration facility.
Method 2: Chemical Deactivation (Use with Caution and Institutional Approval)
Chemical deactivation should only be performed by trained personnel and with the explicit approval of your institution's EHS office. The effectiveness of a specific deactivation method for this compound must be validated. A potential, general method for similar compounds involves:
-
Dissolution: Dissolve the this compound waste in a suitable solvent.
-
Reaction: Treat the solution with a chemical agent that will break down the this compound molecule into less hazardous compounds. Common methods for other substances include oxidation (e.g., with potassium permanganate) or hydrolysis.
-
Verification: After the reaction is complete, the resulting solution must be analyzed (e.g., by GC-MS or LC-MS) to confirm the complete destruction of the this compound.
-
Disposal of Byproducts: The resulting solution, even if deactivated, may still be considered hazardous waste and must be disposed of according to institutional protocols.
Visualizations
Caption: Workflow for Handling this compound in a Laboratory Setting.
Caption: General Disposal Workflow for this compound Waste.
Mitigating cross-reactivity in immunoassays for Mephtetramine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to immunoassays for Mephtetramine, with a special focus on mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay a common tool for its detection?
This compound (MTTA) is a synthetic stimulant structurally related to the cathinone (B1664624) class of drugs.[1] Immunoassays are frequently used for the initial screening of this compound in biological samples due to their high throughput, speed, and relatively low cost compared to confirmatory methods like liquid chromatography-mass spectrometry (LC-MS).
Q2: What is cross-reactivity in the context of this compound immunoassays?
Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to substances other than the target analyte, in this case, this compound.[2] This occurs when other compounds, often structurally similar to this compound, are present in the sample and are recognized by the assay's antibodies. This can lead to inaccurate results, most notably false positives.[3]
Q3: Which substances are most likely to cross-react with a this compound immunoassay?
Due to structural similarities, the most likely cross-reactants for a this compound immunoassay include:
-
Other synthetic cathinones: Such as mephedrone, methcathinone, and buphedrone.[4][5]
-
Metabolites of this compound: The major metabolite, demethyl-MTTA, is a prime candidate for cross-reactivity.[6][7]
-
Amphetamine-like compounds: Depending on the specificity of the antibody, some amphetamine derivatives might show a low level of cross-reactivity.[8]
Q4: How can I determine if my immunoassay is subject to cross-reactivity?
The most direct way is to perform a cross-reactivity study. This involves testing the response of your immunoassay to a panel of potentially interfering compounds at various concentrations. The results are typically expressed as the concentration of the cross-reactant that gives a signal equivalent to a specific concentration of this compound.[9]
Q5: What is the difference between monoclonal and polyclonal antibodies in terms of this compound immunoassay specificity?
Monoclonal antibodies recognize a single, specific epitope on the this compound molecule, which generally leads to higher specificity and lower cross-reactivity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the target molecule. While this can increase the sensitivity of the assay, it may also increase the likelihood of cross-reactivity with structurally related compounds.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, reducing the sensitivity of the assay.[10]
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[11] |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. Ensure the blocking step is performed for the recommended time and temperature.[12] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Substrate Issues | Ensure the substrate is fresh and has been stored correctly. If using a TMB substrate, protect it from light.[11] |
Issue 2: Suspected False-Positive Results
False-positive results are a primary concern when dealing with cross-reactivity.
| Potential Cause | Recommended Solution |
| Cross-reactivity with structurally similar compounds | Test for the presence of suspected cross-reactants (e.g., other cathinones) in your sample matrix. If possible, use a more specific monoclonal antibody-based assay.[4] |
| Presence of this compound metabolites | Be aware that metabolites like demethyl-MTTA can be detected by the assay.[6][7] Consider if the detection of metabolites is relevant to your research question. |
| Sample Matrix Effects | Dilute the sample to reduce the concentration of interfering substances. Ensure the sample diluent is compatible with the assay. |
| Confirmatory Analysis | Always confirm positive results from an immunoassay with a more specific method such as LC-MS or GC-MS.[13] |
Quantitative Data on Cross-Reactivity of Related Compounds
Direct quantitative cross-reactivity data for this compound is not widely available in the public domain. However, data from structurally similar cathinone derivatives can provide an indication of potential cross-reactivity in common immunoassay platforms.
Disclaimer: The following data is for compounds structurally related to this compound and should be used as a guide only. Researchers should validate the cross-reactivity of their specific assay with this compound and its potential interferents.
Table 1: Cross-Reactivity of Selected Cathinones in Amphetamine & Methamphetamine Immunoassays [4]
| Substituted Cathinone | Immunoassay Type | Target Analyte | Cutoff Concentration | Cross-Reactivity Data |
| Mephedrone (4-MMC) | ELISA | Amphetamine | 500 ng/mL | Low to negligible cross-reactivity |
| Mephedrone (4-MMC) | EMIT II Plus | Amphetamines | 500 ng/mL | Positive at high concentrations (>20,000 ng/mL) |
| Methylone (bk-MDMA) | EMIT® | MDMA | 500 ng/mL | False-positive results at 10 µg/mL |
| MDPV | EMIT II Plus | Amphetamines | 500 ng/mL | Negligible cross-reactivity |
| Methcathinone | ELISA | Methamphetamine | 500 ng/mL | Significant cross-reactivity |
Table 2: Performance of a Specialized Mephentermine Immunoassay [14]
| Compound | % Cross-Reactivity |
| Mephentermine | 100% |
| Phentermine | 0.10% |
| Amphetamine | 0.04% |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of a compound in a competitive ELISA designed for this compound.
Materials:
-
This compound-coated microplate
-
This compound standard
-
Suspected cross-reactant compound
-
Anti-Mephtetramine primary antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Assay buffer
-
Microplate reader
Methodology:
-
Prepare Standard and Cross-Reactant Dilutions: Create serial dilutions of both the this compound standard and the suspected cross-reactant in assay buffer.
-
Assay Procedure: a. Add the this compound standard or the cross-reactant dilutions to the wells of the this compound-coated plate. b. Add a fixed concentration of the anti-Mephtetramine primary antibody to all wells. c. Incubate for the recommended time and temperature to allow for competitive binding. d. Wash the plate thoroughly to remove unbound antibodies. e. Add the enzyme-conjugated secondary antibody and incubate. f. Wash the plate again to remove unbound secondary antibody. g. Add the substrate solution and incubate in the dark until color develops. h. Add the stop solution to each well.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength. b. Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reactant to generate two separate dose-response curves. c. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both this compound and the cross-reactant. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Troubleshooting workflow for unexpected this compound immunoassay results.
Caption: Competitive immunoassay principle and the effect of cross-reactivity.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.veeabb.com [content.veeabb.com]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crossreactivity of bupropion metabolite with enzyme-linked immunosorbent assays designed to detect amphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neogen.com [neogen.com]
Validation & Comparative
Comparative Pharmacological Analysis: Mephtetramine and Mephedrone
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Mephtetramine (MTTA) and mephedrone (B570743) (4-methylmethcathinone, 4-MMC). While extensive research has elucidated the pharmacological profile of mephedrone, a popular synthetic cathinone, data on this compound, a structurally related new psychoactive substance (NPS), remains limited. This document summarizes the current state of knowledge, presenting available quantitative data in structured tables and outlining relevant experimental methodologies.
Introduction
Mephedrone emerged as a widely used recreational drug, known for its stimulant and empathogenic effects, which are often compared to those of MDMA and cocaine.[1][2] Its popularity spurred extensive pharmacological investigation to understand its mechanism of action, psychoactive properties, and potential for abuse and toxicity. This compound, a lesser-known analogue, has been identified in drug seizures but has not been subjected to the same level of rigorous pharmacological characterization.[3][4] Understanding the pharmacological similarities and differences between these two compounds is crucial for predicting the potential effects and risks associated with this compound and for informing public health and regulatory responses.
Mechanism of Action
Mephedrone:
Mephedrone primarily acts as a non-selective monoamine transporter substrate, triggering the release of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) from presynaptic neurons.[5][6][7] It achieves this by interacting with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), effectively reversing their normal function of reuptake.[1][7] This leads to a rapid and significant increase in the extracellular concentrations of these key neurotransmitters, which is believed to mediate its stimulant and empathogenic effects.[1][8] Mephedrone has a more pronounced effect on serotonin release compared to dopamine, a characteristic that distinguishes it from many other psychostimulants.[1]
While its primary mechanism is transporter-mediated monoamine release, mephedrone also exhibits affinity for several serotonin and adrenergic receptors, including the 5-HT2A, 5-HT2B, 5-HT2C, and α2-adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1).[1] Its activity as a potent agonist at the 5-HT2A receptor may contribute to its reported psychoactive effects.[1]
This compound:
Specific in vitro data on the mechanism of action of this compound at monoamine transporters and receptors are currently not available in the published scientific literature. Its structural similarity to cathinones, which are known to interact with monoamine transporters, suggests that this compound may also function as a monoamine releaser or reuptake inhibitor.[4][9] However, a key structural difference in this compound is the presence of an additional carbon atom between the carbonyl and amine groups, which may significantly alter its pharmacological profile compared to more traditional cathinones like mephedrone.[4] A study on the pharmaco-toxicological effects of this compound in mice noted changes in sensory and physiological parameters, as well as motor activity, but did not elucidate the underlying molecular mechanisms.[9] Further in vitro studies are required to determine its affinity and activity at DAT, SERT, NET, and various neurotransmitter receptors.
Pharmacodynamic Effects: A Quantitative Comparison
The following table summarizes the available quantitative data on the interaction of mephedrone with monoamine transporters. No equivalent data has been published for this compound.
| Parameter | Mephedrone | This compound | Reference |
| Monoamine Release (EC50, nM in rat brain synaptosomes) | |||
| Dopamine (DA) | 58 - 62.7 | Data not available | [1] |
| Serotonin (5-HT) | 49.1 - 51 | Data not available | [1] |
| Norepinephrine (NE) | 118.3 - 122 | Data not available | [1] |
| Receptor Binding Affinity (Ki, nM) | |||
| 5-HT2A | Data available, but specific Ki values vary across studies | Data not available | [1] |
| 5-HT2B | Data available, but specific Ki values vary across studies | Data not available | [1] |
| 5-HT2C | Data available, but specific Ki values vary across studies | Data not available | [1] |
| α2-adrenergic | Data available, but specific Ki values vary across studies | Data not available | [1] |
| TAAR1 (human) | > 30,000 (EC50) | Data not available | [1] |
Pharmacokinetic Properties
Mephedrone:
Mephedrone is rapidly absorbed after oral or intranasal administration, with peak plasma concentrations reached within 30 to 60 minutes.[1] It has a relatively short plasma half-life of approximately two hours.[1] The primary route of metabolism for mephedrone is through the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Key metabolic pathways include N-demethylation to nor-mephedrone, reduction of the ketone group to dihydro-mephedrone, and oxidation of the tolyl group to hydroxytolyl-mephedrone.[5] Some of these metabolites have been shown to be pharmacologically active.[5]
This compound:
The metabolism of this compound has been investigated in mice.[3][4] In vivo studies have identified several metabolites, primarily formed through dehydrogenation and demethylation-dehydrogenation pathways.[3] Unmodified this compound and its demethylated metabolite have been detected in hair samples.[3] To date, there is no published information on the specific enzymes responsible for this compound metabolism or its pharmacokinetic parameters, such as absorption, distribution, and half-life in humans.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible pharmacological characterization of novel compounds. Below are generalized methodologies for key experiments relevant to the comparative analysis of this compound and mephedrone.
Neurotransmitter Release Assay (In Vitro)
This assay is used to determine if a compound acts as a substrate for monoamine transporters, leading to neurotransmitter release.
Methodology:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin) to allow for uptake via the respective transporters.
-
Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously perfused with a physiological buffer.
-
Drug Application: After a baseline period of buffer perfusion, the test compound (e.g., mephedrone or this compound) is introduced into the superfusion buffer at various concentrations.
-
Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The amount of radiolabel released above the baseline in the presence of the test compound is calculated to determine the efficacy and potency (EC50) of the compound as a monoamine releaser.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines engineered to express a specific receptor of interest (e.g., 5-HT2A) or brain tissue homogenates are used to prepare cell membranes rich in the target receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand known to bind with high affinity to the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand from the receptor is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
In Vitro Metabolism Assay (using Liver Microsomes)
This assay helps to identify the metabolic pathways and the enzymes involved in the breakdown of a compound.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes, in the presence of necessary cofactors like NADPH.
-
Time Course Sampling: Aliquots of the incubation mixture are taken at different time points.
-
Metabolite Extraction: The reaction is stopped, and the parent compound and its metabolites are extracted from the incubation mixture.
-
Analysis: The extracted samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Enzyme Identification (Optional): To identify the specific CYP isozyme responsible for metabolism, the assay can be repeated in the presence of selective chemical inhibitors of different CYP enzymes or by using recombinant human CYP enzymes.
Visualizations
Caption: Mephedrone's mechanism of action on monoamine transporters.
Caption: Generalized workflow for an in vitro neurotransmitter release assay.
Conclusion
This comparative guide highlights the current understanding of the pharmacology of mephedrone and the significant knowledge gaps that exist for this compound. Mephedrone's profile as a potent monoamine releasing agent is well-established through extensive in vitro and in vivo research. In contrast, the pharmacological activity of this compound at the molecular level remains largely uncharacterized. The structural differences between the two molecules, particularly the elongated carbon chain in this compound, may lead to distinct interactions with monoamine transporters and receptors, resulting in a different pharmacological and toxicological profile.
For researchers, scientists, and drug development professionals, the lack of data on this compound underscores the need for further investigation. The experimental protocols outlined in this guide provide a framework for the systematic in vitro characterization of this compound's pharmacological properties. Such studies are imperative to accurately assess its potential for abuse, predict its psychoactive effects, and understand its potential risks to public health. As new psychoactive substances continue to emerge, a rapid and thorough pharmacological evaluation is essential for an evidence-based response.
References
- 1. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Mephtetramine vs. MDMA: A Comparative Analysis of Neurotoxic Effects
A detailed examination of the neurotoxic profiles of Mephtetramine and MDMA, focusing on their mechanisms of action, effects on monoaminergic systems, and the role of metabolic processes in their toxicity. This guide is intended for researchers, scientists, and drug development professionals.
The synthetic cathinone (B1664624) this compound (MTTA), a structural analog of methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), a widely studied empathogen, both exert their primary psychoactive effects through interactions with monoamine transporters. While sharing structural similarities and psychoactive effects, emerging evidence suggests distinct neurotoxic profiles.[1][2] This guide provides a comparative analysis of their neurotoxic effects, supported by experimental data, to elucidate their differential impacts on the central nervous system. Due to the limited specific research on this compound, data from its close structural and functional analogue, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), is used as a proxy throughout this comparison.
Interaction with Monoamine Transporters
Both this compound (as inferred from mephedrone) and MDMA are substrates for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, inhibiting the reuptake and promoting the release of their respective neurotransmitters.[3][4] However, their potencies at these transporters differ, which is a key determinant of their distinct neurochemical and neurotoxic effects.
MDMA exhibits a higher affinity for SERT compared to DAT and NET, leading to a profound release of serotonin, which is central to its characteristic empathogenic effects.[5] In contrast, mephedrone demonstrates a more balanced affinity for all three transporters or, in some studies, a preference for DAT and NET.[3] This results in a more pronounced dopaminergic and noradrenergic stimulation compared to MDMA, contributing to its potent reinforcing properties.[6]
Comparative Transporter Affinity and Function:
| Compound | Transporter | K_i (μM) - Human | K_i (μM) - Mouse | Function |
| MDMA | hSERT | 2.41[5] | 0.64[5] | Substrate/Releaser[3] |
| hDAT | 8.29[5] | 4.87[5] | Substrate/Releaser[3] | |
| hNET | 1.19[5] | 1.75[5] | Substrate/Releaser[3] | |
| Mephedrone | hSERT | High Affinity[3] | - | Substrate/Releaser[3] |
| (proxy for MTTA) | hDAT | High Affinity[3] | - | Substrate/Releaser[3] |
| hNET | High Affinity[3] | - | Substrate/Releaser[3] |
Experimental Protocol: Transporter Affinity Assays The affinity of MDMA and mephedrone for monoamine transporters is typically determined using radioligand binding assays in cells expressing the recombinant human transporters (hDAT, hSERT, hNET). For example, in a study by Han and Gu (2006), the potencies of various psychostimulants were compared in the same cellular background to ensure consistency. The inhibition constant (K_i) is calculated from the concentration of the drug that displaces 50% of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).[5]
Neurotransmitter Depletion
A hallmark of MDMA-induced neurotoxicity is the long-term depletion of serotonin (5-HT) and its metabolites in various brain regions.[7][8] This is attributed to damage to serotonergic nerve terminals. In contrast, the neurotoxic potential of mephedrone appears to be less severe, with some studies showing no long-term deficits in monoamine levels, while others report transient reductions in 5-HT and dopamine transporter function.[9][10]
Comparative Effects on Neurotransmitter Levels:
| Compound | Neurotransmitter | Effect in Nucleus Accumbens (Rat) | Duration |
| MDMA (3 mg/kg, s.c.) | Dopamine (DA) | ~235% increase[6] | Prolonged (t₁/₂ = 303 min)[6] |
| Serotonin (5-HT) | ~911% increase[6] | Prolonged (t₁/₂ = 48 min)[6] | |
| Mephedrone (3 mg/kg, s.c.) | Dopamine (DA) | ~496% increase[6] | Rapid (t₁/₂ = 25 min)[6] |
| (proxy for MTTA) | Serotonin (5-HT) | ~941% increase[6] | Rapid (t₁/₂ = 26 min)[6] |
Experimental Protocol: In Vivo Microdialysis The effects of MDMA and mephedrone on extracellular neurotransmitter levels are often studied using in vivo microdialysis in awake, freely moving rats. A microdialysis probe is implanted into a specific brain region, such as the nucleus accumbens. Following drug administration (e.g., subcutaneous injection), dialysate samples are collected at regular intervals and analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, serotonin, and their metabolites.[6]
References
- 1. Mephedrone and MDMA: A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is MDMA Neurotoxic? [spiritpharmacist.com]
- 9. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for Mephtetramine Detection in Seized Materials: A Comparative Guide
The rapid emergence of novel psychoactive substances (NPS), such as Mephtetramine (MTTA), presents a significant challenge to forensic laboratories. To ensure accurate and reliable identification of these substances in seized materials, robust and validated analytical methods are crucial. This guide provides a comparative overview of common analytical techniques for the detection of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in method selection and validation.
Comparison of Analytical Method Performance
The choice of analytical technique for this compound detection is critical and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used methods for the analysis of synthetic cathinones like this compound.[1]
Below is a summary of key performance parameters for these techniques. While specific data for this compound in seized materials is limited, data for this compound in biological samples and for structurally similar synthetic cathinones provide a valuable reference.
| Parameter | GC-MS | LC-MS/MS | Notes |
| Limit of Detection (LOD) | 7.326-20.213 ng/mL (for Mephedrone)[2] | 1 ng/mL (for this compound in urine)[3][4] | LC-MS/MS generally offers lower limits of detection, making it more suitable for trace analysis. |
| Limit of Quantification (LOQ) | 22.2-60.25 ng/mL (for Mephedrone)[2] | 2 ng/mL (for this compound in urine)[3][4] | A lower LOQ allows for the accurate quantification of smaller amounts of the substance. |
| Linearity (R²) | > 0.99[5] | > 0.990[3] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Precision (%RSD) | < 15%[5] | Not specified for this compound | Precision indicates the reproducibility of the method. |
| Selectivity | High, based on retention time and mass spectrum.[6] | Very high, especially with MS/MS, which minimizes matrix interference.[6][7] | LC-MS/MS is often considered superior in selectivity for complex matrices. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and validation of analytical methods.[8] Below are generalized protocols for the analysis of this compound in seized materials using GC-MS and LC-MS/MS.
Sample Preparation for Seized Materials
A representative portion of the seized material (typically a powder or crystalline solid) is accurately weighed and dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration (e.g., 1 mg/mL). The solution is then vortexed and sonicated to ensure complete dissolution. An internal standard is often added at this stage to improve quantitative accuracy. The solution is then filtered or centrifuged to remove any insoluble excipients before injection into the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds like this compound.[9][10]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.[11]
-
Injector: Split/splitless injector, typically operated in split mode for concentrated samples.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.[12]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode is used for initial identification by comparing the obtained mass spectrum with reference libraries. Selected Ion Monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and selective, making it particularly suitable for the analysis of complex mixtures and trace amounts of substances.[7]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of synthetic cathinones.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.[3]
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common for synthetic cathinones.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.[6]
-
Method Validation Workflow
The validation of an analytical method ensures that it is fit for its intended purpose.[13][14][15] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]
Caption: A generalized workflow for the validation of analytical methods.
Signaling Pathways
This compound, as a synthetic cathinone, is presumed to act as a central nervous system stimulant. While the specific signaling pathways of this compound are not as extensively studied as those of other cathinones, it is expected to interact with monoamine transporters, primarily the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This interaction leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in its psychoactive effects.
Caption: Presumed signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. unodc.org [unodc.org]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. wjarr.com [wjarr.com]
Cross-validation of Mephtetramine quantification methods (LC-MS vs GC-MS)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel psychoactive substances (NPS) is paramount in forensic toxicology, clinical research, and drug development. Mephtetramine (MTTA), a stimulant NPS, requires robust and reliable analytical methods for its detection and quantification in various biological matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. While a validated LC-MS method for this compound is available, this guide also presents a representative GC-MS methodology based on the analysis of structurally similar compounds, offering a thorough comparison of their respective performance characteristics.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the quantification of this compound by LC-MS and representative validation data for structurally similar compounds by GC-MS. This data allows for a direct comparison of the sensitivity, linearity, and precision of each method.
| Parameter | LC-MS (this compound)[1] | GC-MS (Mephedrone - Analogue)[2][3] |
| Limit of Detection (LOD) | Blood: 2 ng/mL, Urine: 1 ng/mL, Hair: 0.05 ng/mg | Blood: Not Reported, Plasma: Not Reported, Urine: Not Reported |
| Limit of Quantification (LOQ) | Blood: 5 ng/mL, Urine: 2 ng/mL, Hair: 0.2 ng/mg | Blood: Not Reported, Plasma: 5 ng/mL, Urine: 20 ng/mL |
| Linearity Range | Blood & Urine: 5–200 ng/mL, Hair: 0.2–2 ng/mg | Plasma: 5–300 ng/mL, Urine: 20–1500 ng/mL |
| Correlation Coefficient (r²) | >0.990 | >0.99 |
| Precision (%RSD) | Intra- and inter-assay precision within acceptable limits | Intra-assay: 10.9-11.9%, Inter-assay: 9.2-11.2% |
| Accuracy (%Bias) | Within acceptable limits | Intra-assay: 1.8-2.8% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS and a representative workflow for GC-MS based on the analysis of analogous compounds.
Experimental Protocols
LC-MS Method for this compound Quantification[1]
1. Sample Preparation:
-
Blood: To 100 µL of blood, add an internal standard and 100 µL of methanol for deproteinization. Centrifuge the sample and inject the supernatant.
-
Urine: Dilute the urine sample with the initial mobile phase and inject.
-
Hair: Wash and decontaminate the hair sample. Extract this compound by sonication in a suitable solvent overnight.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A constant flow rate is maintained (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL).
3. Mass Spectrometry:
-
Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode is commonly used.
-
Analyzer: A high-resolution mass spectrometer, such as an Orbitrap, provides high mass accuracy for confident identification.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range.
Representative GC-MS Method for this compound Analogues[2][3][4]
It is important to note that a specific validated GC-MS method for this compound was not identified in the literature. The following protocol is a representative method based on the analysis of structurally similar compounds like mephedrone (B570743) and other synthetic cathinones.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the biological matrix.
-
Derivatization: Derivatization is a critical step for amphetamine-like substances to improve their volatility and chromatographic performance.[4][5] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][6] The reaction is typically carried out at an elevated temperature for a specific duration.
2. Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to ensure the separation of the analytes of interest.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.
3. Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Analyzer: A quadrupole mass analyzer is commonly used for routine quantitative analysis.
-
Data Acquisition: Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.
Method Comparison and Considerations
LC-MS offers several advantages for the analysis of this compound. The primary benefit is the ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[1] The use of soft ionization techniques like HESI results in minimal fragmentation, providing a strong molecular ion signal which is beneficial for identification. High-resolution mass spectrometry, often coupled with LC, provides excellent specificity and sensitivity.
GC-MS , on the other hand, is a well-established and robust technique.[7] However, for polar and non-volatile compounds like this compound, derivatization is a mandatory step to increase their volatility and thermal stability for gas chromatographic analysis.[4][5] While this adds a step to the sample preparation workflow, it can also improve chromatographic peak shape and sensitivity. GC-MS with EI ionization produces characteristic fragmentation patterns that can be used for library matching and structural elucidation.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Method for Quantification of Mephedrone in Human Blood Sample. | Semantic Scholar [semanticscholar.org]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. jfda-online.com [jfda-online.com]
- 5. gcms.cz [gcms.cz]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of the Abuse Liability of Mephtetramine and Other Psychostimulants
A Note to the Reader: Scientific literature on the abuse liability of Mephtetramine (MTTA) is exceptionally limited. To date, comprehensive studies utilizing standard preclinical models for assessing abuse potential, such as self-administration, conditioned place preference, and drug discrimination, have not been published. The majority of available data on MTTA is derived from a single pharmaco-toxicological study in mice, which focused on general behavioral and toxicological effects rather than abuse liability.[1][2][3][4]
This guide will first summarize the available pharmaco-toxicological data for this compound. Subsequently, it will provide a comparative overview of the abuse liability of well-researched psychostimulants, including mephedrone (B570743) and methamphetamine, to offer a scientific framework for understanding how the abuse potential of a novel psychoactive substance would be evaluated.
This compound (MTTA): An Overview of Available Data
This compound is a synthetic cathinone (B1664624) derivative that has been identified as a new psychoactive substance (NPS).[1][3] Structurally, it is considered an atypical cathinone due to an additional carbon between the amine and ketone groups.[1]
General Pharmaco-Toxicological Profile of this compound in Mice
A key study investigated the effects of repeated intraperitoneal administration of MTTA (0.1–30 mg/kg) in mice.[1][2][3][4] The findings from this study are summarized below.
Table 1: Summary of Pharmaco-Toxicological Effects of this compound in Mice
| Parameter | Observed Effect | Dose Range (mg/kg, i.p.) | Citation |
| Motor Activity | Biphasic effect: initial decrease followed by an increase in spontaneous motor activity. | 30 | [1] |
| Dose-dependent increase in the number of steps in the drag test. | 0.1, 10, 30 | [1] | |
| Physiological Effects | Decrease in breath rate and body temperature. | Not specified | [1][4] |
| Sensory Reflexes | Inhibition of visual and acoustic reflexes. | 1, 10, 30 (dose-dependent) | [1] |
| Toxicity | Histological changes in the heart, kidney, and liver; alterations in blood cell counts and urine physicochemical profile. | Not specified | [1][2] |
Experimental Protocols for this compound Pharmaco-Toxicology Study
The primary study on this compound utilized a battery of safety pharmacology tests in mice.[1]
-
Animals: Male CD-1 mice.
-
Drug Administration: this compound (0.1, 1, 10, and 30 mg/kg) or vehicle was administered intraperitoneally (i.p.) once a week for four consecutive weeks.[1] The drug was dissolved in a vehicle of absolute ethanol (B145695) (2%), Tween 80 (2%), and saline.[1]
-
Behavioral and Physiological Assessments:
-
Toxicological Analysis: Following the behavioral assessments, blood and urine samples were collected for biochemical analysis, and heart, spleen, kidney, and liver tissues were collected for histological examination.[1][2]
Comparative Abuse Liability of Other Psychostimulants
To provide context, this section details the abuse liability of two well-characterized psychostimulants: mephedrone (a synthetic cathinone) and methamphetamine (a classic amphetamine-type stimulant).
Self-Administration Studies
Intravenous self-administration (IVSA) is a preclinical model with high face validity for assessing the reinforcing effects of a drug.
Table 2: Comparative Intravenous Self-Administration Data
| Drug | Animal Model | Key Findings | Citation |
| Mephedrone | Male Sprague-Dawley Rats | Readily and vigorously self-administered. Peak responding at 0.1 mg/kg/infusion (FR1 schedule). Break point peaked at 1 mg/kg/infusion (PR schedule). | [5][6] |
| Female Wistar Rats | Acquired self-administration more readily than methylone or MDMA. | [7][8] | |
| Methamphetamine | Male Sprague-Dawley Rats | Readily self-administered. Peak responding at 0.01 mg/kg/infusion (FR1 schedule). Break point peaked at 0.3 mg/kg/infusion (PR schedule). | [5][6] |
-
Experimental Protocol (Self-Administration):
-
Subjects: Typically rats with surgically implanted intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers or nose-poke holes.
-
Procedure: Animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug. The reinforcing efficacy is assessed using different schedules of reinforcement, such as Fixed-Ratio (FR), where a fixed number of responses are required for each infusion, and Progressive-Ratio (PR), where the number of required responses increases with each subsequent infusion. The "break point" in a PR schedule (the point at which the animal ceases to respond) is a measure of the drug's motivational strength.[5][6][7][8]
-
Conditioned Place Preference (CPP) Studies
CPP is a model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[9][10]
Table 3: Comparative Conditioned Place Preference Data
| Drug | Animal Model | Dose (mg/kg) | Route | Key Findings | Citation |
| Methamphetamine | Adolescent Male Rats | Not specified | Not specified | Induced a significant preference shift, which was enhanced by a social partner. | [11] |
| Adolescent Mice | 1 | i.p. | Induced CPP in female C57Bl/6 mice and male 129Sv/Ev mice, indicating sex and strain differences. | [12] | |
| Adolescent & Adult Mice | 0.1 | Not specified | Adolescents of both sexes showed a stronger preference compared to adults. | [13] |
-
Experimental Protocol (Conditioned Place Preference):
-
Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues.[9]
-
Procedure: The protocol involves three phases:
-
Pre-Conditioning (Baseline): The animal's initial preference for each compartment is measured.
-
Conditioning: Over several sessions, the animal receives the drug and is confined to one compartment, and receives a vehicle injection and is confined to the other compartment.
-
Post-Conditioning (Test): The animal is allowed free access to both compartments in a drug-free state, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[9][10][13]
-
-
Drug Discrimination Studies
Drug discrimination studies assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.
Table 4: Comparative Drug Discrimination Data
| Training Drug | Test Drug | Animal Model | Key Findings | Citation | |---|---|---|---| | Methamphetamine | d-Amphetamine | Humans | Fully substituted for methamphetamine, indicating similar subjective effects. |[14] | | | Methylphenidate | Humans | Fully substituted for methamphetamine. |[14] | | | Nicotine | Rats | Fully substituted for methamphetamine, suggesting overlapping neurochemical pathways. |[15] |
-
Experimental Protocol (Drug Discrimination):
-
Subjects: Animals (e.g., rats) or humans.
-
Procedure: Subjects are trained to discriminate between the administration of a specific training drug (e.g., methamphetamine) and a vehicle. This is typically done in an operant chamber with two levers. A response on one lever is reinforced after the drug administration, while a response on the other lever is reinforced after the vehicle. Once the discrimination is learned, other drugs are administered to see if they "substitute" for the training drug (i.e., if the subject responds on the drug-appropriate lever).[14][15]
-
Signaling Pathways of Psychostimulants
The abuse liability of psychostimulants is primarily mediated by their effects on monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[16][17] These drugs typically act on the plasma membrane transporters for these neurotransmitters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[17][18]
-
Methamphetamine: Acts as a substrate for DAT and other monoamine transporters.[18] It is transported into the presynaptic neuron and triggers the reverse transport (efflux) of dopamine from the neuron into the synapse, leading to a rapid and significant increase in extracellular dopamine levels.[18][19] This surge of dopamine in brain reward pathways, such as the mesolimbic pathway, is a key driver of its high abuse potential.[19]
-
Mephedrone: Also acts as a substrate for monoamine transporters, causing the release of dopamine and serotonin.[20] It produces a rapid increase in both dopamine and serotonin in the nucleus accumbens, which is thought to contribute to its reinforcing and empathogenic effects.[20]
While the precise mechanism of this compound is not well-elucidated, anecdotal reports and its structural similarity to other cathinones suggest it may interact with serotonin transporters.[21][22] However, without empirical data, its specific actions on monoamine systems remain speculative.
Conclusion
In contrast, extensive data from these models demonstrate that psychostimulants like mephedrone and methamphetamine have a high potential for abuse.[5][6][11][12][13][14] They act as potent reinforcers, produce rewarding effects, and have subjective effects similar to other drugs of abuse. This established framework for assessing abuse liability highlights the significant data gap that currently exists for this compound. Researchers and drug development professionals should view this compound as a compound with a largely uncharacterized abuse potential, warranting caution and further investigation.
References
- 1. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]
- 4. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous self-administration of mephedrone, methylone and MDMA in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous self-administration of mephedrone, methylone and MDMA in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Methamphetamine and social rewards interact to produce enhanced conditioned place preference in male adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methamphetamine Conditioned Place Preference in Adolescent Mice: Interaction Between Sex and Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
- 14. Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 18. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methamphetamine, Neurotransmitters and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound (MTTA) • Research Chemicals • DrugsForum [drugsforum.info]
- 22. estelle2bond91.wordpress.com [estelle2bond91.wordpress.com]
Mephtetramine and Amphetamine on Locomotor Activity: A Head-to-Head Comparison
For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced effects of novel psychoactive substances is paramount. This guide provides a detailed head-to-head comparison of Mephtetramine (MTTA) and amphetamine, focusing on their impact on locomotor activity. While amphetamine is a well-characterized psychostimulant, this compound is a less-studied synthetic cathinone. This comparison synthesizes available experimental data to offer a clear, objective overview.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and amphetamine on locomotor activity based on available preclinical studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations.
| Parameter | This compound (MTTA) | Amphetamine |
| Animal Model | Mice (CD-1)[1] | Rats, Mice (C57BL/6, NMRI, etc.)[2][3][4][5][6] |
| Route of Administration | Intraperitoneal (i.p.)[1][7] | Intraperitoneal (i.p.), Subcutaneous (s.c.)[4][8][9] |
| Dose Range Studied | 0.1 - 30 mg/kg (i.p.)[7] | 0.5 - 20 mg/kg (i.p. or s.c.)[2][3][4] |
| Effect on Locomotor Activity | Dose-dependent increase in motor coordination (accelerod test); biphasic effect on mobility (drag and mobility time test)[10] | Dose-dependent increase in horizontal and vertical locomotor activity at lower to moderate doses. At higher doses, locomotor activity can be displaced by stereotyped behaviors.[3][11] |
| Peak Effect Time | Not explicitly stated in locomotor studies, but peak brain concentrations are observed quickly.[12] | Typically within 30-60 minutes following i.p. administration.[3] |
| Duration of Action | Effects are transient, with motor activity returning to baseline within 50 minutes at a 5 mg/kg dose.[12] | Duration is dose-dependent, with effects lasting for several hours at higher doses.[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are the experimental protocols for key experiments cited in this guide.
This compound: Locomotor Activity Assessment in Mice
-
Animal Model: Male ICR (CD-1) mice, weighing 30-35g, were used. The animals were group-housed under a 12-hour light-dark cycle with ad libitum access to food and water.[1]
-
Drug Preparation and Administration: this compound was dissolved in saline (0.9% NaCl). The drug was administered via intraperitoneal (i.p.) injection at a volume of 4 µL/g of body mass. Doses ranging from 0.1 to 30 mg/kg were investigated.[7]
-
Locomotor and Motor Coordination Tests:
-
Accelerod Test: To assess motor coordination, mice were placed on a rotating rod with increasing speed. The time the animal remained on the rod was recorded.
-
Drag Test: This test evaluated motor function by measuring the number of steps taken after the mouse was gently suspended by its tail.
-
Mobility Time Test (Forced Swim Test adaptation): While not a direct measure of horizontal locomotion, this test assesses behavioral despair and mobility. Mice were placed in a cylinder of water, and the duration of immobility was recorded.[10]
-
Spontaneous Locomotor Activity: Mice were placed in an open-field arena, and their horizontal and vertical movements were tracked using an automated system for a defined period.[12]
-
Amphetamine: Locomotor Activity Assessment in Rodents
-
Animal Model: Studies have utilized various rodent strains, including Wistar and Sprague-Dawley rats, and C57BL/6 mice.[2][3] Animals are typically housed in a controlled environment with a standard light-dark cycle and free access to food and water.
-
Drug Preparation and Administration: d-amphetamine sulfate (B86663) is commonly dissolved in physiological saline (0.9% NaCl) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.5 to 20 mg/kg.[3][4]
-
Open-Field Test: This is the most common paradigm for assessing amphetamine-induced locomotor activity.
-
Apparatus: A square or circular arena, often equipped with infrared beams or video tracking software to automatically record locomotor activity.
-
Procedure: Following a habituation period to the arena, animals are administered either vehicle or amphetamine and immediately returned to the open field. Locomotor activity, measured as distance traveled (horizontal activity) and rearing frequency (vertical activity), is recorded for a specified duration (e.g., 60-120 minutes).[3][4]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the presumed signaling pathways through which this compound and the well-established pathways for amphetamine exert their effects on locomotor activity.
Caption: Putative signaling pathway for this compound's effect on locomotor activity.
References
- 1. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review [frontiersin.org]
- 7. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of amphetamine on locomotion depends on the motor device utilized. The open field vs. the running wheel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Affinity of Mephtetramine for Dopamine and Serotonin Transporters: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of published in vitro studies directly quantifying the binding affinity of Mephtetramine for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). While the substance is structurally related to synthetic cathinones, which are known to interact with these monoamine transporters, specific Ki or IC50 values for this compound are not publicly available.[1][2][3][4][5][6][7][8] This guide, therefore, provides a comparative analysis of the in vitro affinity of well-characterized psychoactive compounds for DAT and SERT, offering a relevant framework for understanding the potential pharmacological profile of this compound. The selected compounds for comparison include mephedrone, cocaine, amphetamine, and MDMA.
Comparative Affinity of Psychoactive Compounds for DAT and SERT
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected psychoactive compounds for the human dopamine and serotonin transporters. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | DAT/SERT Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available |
| Mephedrone | 1200 | 2300 | 0.52 |
| Cocaine | 230 | 740 | 0.31 |
| Amphetamine | 600 | 20000-40000 | 0.03 - 0.015 |
| MDMA | 8290 | 2410 | 3.44 |
Note: The Ki values presented are approximate and can vary between different studies and experimental conditions. The data for the comparator compounds are compiled from multiple sources.[9][10]
Experimental Protocols: Radioligand Binding Assay
A standard method to determine the in vitro binding affinity of a compound to a specific transporter is the radioligand binding assay. This competitive inhibition assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.
Materials:
-
Cell membranes prepared from cell lines expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Radioligand: For DAT, a common choice is [³H]WIN 35,428. For SERT, [³H]citalopram is often used.
-
Test compound: this compound or other compounds of interest.
-
Non-specific binding control: A high concentration of a known DAT or SERT inhibitor (e.g., cocaine for DAT, imipramine (B1671792) for SERT) to determine the amount of radioligand that binds to non-transporter sites.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the bound radioligand (on the membranes retained by the filter) from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Binding Principle
References
- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound. | Semantic Scholar [semanticscholar.org]
- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone this compound (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism study and toxicological determination of this compound in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Amphetamine Immunoassays with Mephtetramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Mephtetramine (2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one), a structural analogue of some amphetamine-type stimulants, is one such compound whose interaction with common amphetamine immunoassays is not well-documented. This guide provides a comparative assessment of the potential cross-reactivity of this compound with commercially available amphetamine immunoassays, supported by experimental data on structurally similar compounds and a detailed protocol for conducting cross-reactivity studies.
Introduction to Amphetamine Immunoassays
Amphetamine immunoassays are a primary screening tool for the detection of amphetamine and methamphetamine in biological samples, typically urine. These assays operate on the principle of competitive binding. In the assay, a known quantity of enzyme-labeled amphetamine (the conjugate) competes with any amphetamine present in the sample for a limited number of binding sites on a specific antibody. The amount of enzyme activity is inversely proportional to the concentration of amphetamine in the sample.
Due to the nature of antibody-antigen binding, substances with similar chemical structures to amphetamines can potentially cross-react with the assay antibodies, leading to false-positive results.[1] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.[2]
Structural Comparison: Amphetamine vs. This compound
A key factor in predicting cross-reactivity is the structural similarity between the target analyte and the potential cross-reactant. While amphetamine is a phenethylamine, this compound is a tetralone-based compound. However, both contain a secondary amine group and a hydrophobic ring structure, which are key recognition sites for amphetamine antibodies.
Key Structural Features:
-
Amphetamine: Possesses a phenyl ring attached to a propane (B168953) chain with an amino group at the alpha position.
-
This compound: Features a tetralone core with a methylaminomethyl side chain.
The structural differences, particularly the larger, more rigid tetralone ring system in this compound compared to the flexible phenylpropyl group of amphetamine, may influence the binding affinity to the antibodies used in immunoassays.
Cross-Reactivity Data for Amphetamine Immunoassays
It is important to note that cross-reactivity can vary between different assay manufacturers and even between different lots of the same assay.[3] Therefore, the data presented below should be considered as a general guide.
Table 1: Cross-Reactivity with CEDIA™ Amphetamine/Ecstasy Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| d,l-Amphetamine | 1,250 | 88 |
| d,l-Methamphetamine | 1,000 | 77 |
| 3,4-Methylenedioxyamphetamine (MDA) | 1,000 | 116 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 500 | 196 |
| 3,4-Methylenedioxyethylamphetamine (MDEA) | 300 | 333 |
Data sourced from the CEDIA™ Amphetamines/Ecstasy assay package insert.[4]
Table 2: Cross-Reactivity with EMIT® II Plus Amphetamines Assay (1000 ng/mL cutoff)
| Compound | Concentration to Produce a Positive Result (ng/mL) |
| d,l-Amphetamine | 2150 |
| d,l-Methamphetamine | 2100 |
| MDA (Methylenedioxyamphetamine) | >100,000 |
| MDEA (Methylenedioxyethylamphetamine) | >100,000 |
| Phentermine | 25,000 |
Data indicates the concentration of the substance required to produce a result equivalent to the 1000 ng/mL d-methamphetamine cutoff.[5]
Table 3: Cross-Reactivity with DRI® Amphetamines Assay
The DRI® Amphetamines assay is designed to detect amphetamine and methamphetamine with high specificity. The manufacturer reports minimal cross-reactivity with many over-the-counter sympathomimetic amines.[6] Specific cross-reactivity data for a wide range of designer drugs with this assay is limited in publicly available documents. A study evaluating five commercial immunoassays found that the Lin-Zhi Methamphetamine enzyme immunoassay showed a 39% positive rate when tested with a panel of 94 designer drugs at a concentration of 100 µg/mL.[7]
Experimental Protocol for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound with a specific amphetamine immunoassay, a controlled experimental study is necessary. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) Guideline EP7-A2: Interference Testing in Clinical Chemistry.[8][9]
Objective: To determine the concentration of this compound that produces a positive result in a given amphetamine immunoassay (the minimum cross-reacting concentration).
Materials:
-
Amphetamine immunoassay kits (e.g., CEDIA™, EMIT®, DRI®) and corresponding analyzer.
-
Certified reference material of this compound.
-
Certified negative human urine.
-
Calibrators and controls for the amphetamine immunoassay.
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in certified negative human urine.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution with certified negative human urine to create a range of concentrations to be tested.
-
Assay Performance:
-
Run the amphetamine assay calibrators and controls to ensure the assay is performing within the manufacturer's specifications.
-
Analyze each this compound dilution in triplicate using the amphetamine immunoassay.
-
Analyze a blank sample (certified negative urine) to establish the baseline response.
-
-
Data Analysis:
-
Determine the mean assay response for each this compound concentration.
-
Identify the lowest concentration of this compound that produces a result at or above the assay's cutoff for a positive result. This is the minimum cross-reacting concentration.
-
-
Calculation of Percent Cross-Reactivity:
-
Percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Minimum Cross-Reacting Concentration of this compound) x 100
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the principle of competitive immunoassay and a typical experimental workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Experimental workflow for cross-reactivity testing.
Conclusion
The potential for cross-reactivity of this compound with amphetamine immunoassays remains to be definitively established through direct experimental validation. Based on structural similarities to other compounds known to cross-react, it is plausible that some level of interference may occur, particularly with assays that exhibit broader cross-reactivity to other phenethylamines. Laboratories should be aware of this potential and consider confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for all presumptive positive amphetamine screens, especially when the use of novel psychoactive substances is suspected. The provided experimental protocol offers a standardized approach for laboratories to determine the specific cross-reactivity of this compound and other emerging substances with their in-house immunoassay systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. wakemed.org [wakemed.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdcpp.com [mdcpp.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Comparative Potency Analysis of Mephtetramine and Selected Synthetic Cathinones at Monoamine Transporters
A notable gap in the scientific literature exists regarding the in-vitro potency of Mephtetramine (MTTA). Despite its emergence as a novel psychoactive substance, comprehensive pharmacological characterization, particularly its affinity for monoamine transporters, remains largely unavailable in published research. In-vivo studies in mice suggest that MTTA induces changes in sensorial and physiological parameters, but these studies do not provide the specific receptor binding or uptake inhibition data necessary for a direct potency comparison with other synthetic cathinones. Structurally, MTTA is a γ-aminoketone, bearing resemblance to buphedrone (B1655700) and being a positional isomer of mephedrone, suggesting a potential interaction with monoamine transporters. However, without empirical in-vitro data, any claims about its potency would be speculative.
In contrast, a substantial body of research has characterized the in-vitro potency of other synthetic cathinones at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These compounds are known to primarily exert their psychoactive effects by inhibiting the reuptake of these key neurotransmitters, thereby increasing their extracellular concentrations in the brain. The potency and selectivity of these interactions vary considerably among different cathinone (B1664624) derivatives, leading to distinct pharmacological profiles.
Comparative In-Vitro Potency at Monoamine Transporters
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a panel of well-characterized synthetic cathinones. These values represent the concentration of the drug required to inhibit 50% of the monoamine transporter activity in vitro. Lower IC50 values indicate higher potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |
| This compound (MTTA) | Data Not Available | Data Not Available | Data Not Available | Unknown |
| Mephedrone | 1,293 | 3,291 | 5,069 | Substrate (Releaser) |
| Methylone | 1,580 | 5,260 | 3,920 | Substrate (Releaser) |
| MDPV | 2.4 | 1.8 | 3,368 | Inhibitor (Blocker) |
| Pentedrone | 340 | 4,500 | 17,300 | Not specified |
| α-PVP | 13-80 | 14-70 | >10,000 | Inhibitor (Blocker) |
| Methcathinone | 77.4 | 48.7 | 1,250 | Substrate (Releaser) |
Note: IC50 values can vary between studies depending on the specific experimental conditions, cell types, and radioligands used.
Experimental Protocols
The determination of a compound's potency at monoamine transporters is typically conducted through in-vitro radioligand binding and uptake inhibition assays.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Neurotransmitter Uptake Inhibition Assay
Objective: To measure the functional potency of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) expressing the transporter of interest are cultured in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound or a vehicle control.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to the wells to initiate the uptake process.
-
Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Visualizations
Experimental Workflow for Potency Determination
Safety Operating Guide
Proper Disposal of Mephtetramine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Mephtetramine are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as a research chemical and its psychoactive properties, this compound requires disposal as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.
This compound is distinct from Mephentermine, a substituted phenethylamine, and should be handled according to its specific chemical properties as a cathinone (B1664624) derivative. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, leveraging established procedures for analogous research chemicals and controlled substances.
Essential Disposal Procedures
All personnel must be current on institutional chemical waste management training. The following step-by-step process outlines the recommended disposal procedure for this compound:
-
Personal Protective Equipment (PPE): Prior to handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Identification and Labeling:
-
Designate a specific, compatible container for this compound waste. This container should be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
-
Segregation and Storage:
-
Store the this compound waste container in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure the container is kept closed at all times, except when adding waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, submit a hazardous waste pickup request to your institution's EHS office.
-
Do not dispose of this compound down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]
-
Key Data for Safe Handling and Disposal
| Property | Value | Citation |
| Chemical Name | 2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one | [2] |
| Molecular Formula | C12H15NO | [2] |
| Molecular Weight | 189.25 g/mol | [2] |
| Appearance | Research indicates it is a white powder. | [3] |
| Classification | Research Chemical, Cathinone Derivative | [4] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6] It is critical to consult and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. Mephentermine and ephedrine in man: A comparative study on cardiovascular effects | Semantic Scholar [semanticscholar.org]
- 2. This compound | C12H15NO | CID 69845357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (MTTA) • Research Chemicals • DrugsForum [drugsforum.info]
- 4. caymanchem.com [caymanchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Logistics for Handling Mephtetramine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Mephtetramine. Given the limited specific data available for this compound, a conservative approach based on information for structurally similar compounds and general guidelines for hazardous drug handling is essential.
Operational Plan: Handling and Disposal of this compound
This step-by-step guide ensures the safe handling and disposal of this compound in a laboratory setting.
1. Engineering Controls:
-
Always handle this compound within a certified laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation exposure.[1]
-
Ensure safety showers and eyewash stations are readily accessible and tested regularly.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[2][3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[2] Change gloves immediately if contaminated, torn, or punctured, and at least every hour.[2]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Eye and Face Protection: Use tightly fitting safety goggles with side shields.[1] When there is a risk of splashes, a full-face shield in combination with goggles is recommended.[4]
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.[5]
3. Handling Procedures:
-
Wash hands thoroughly with soap and water before donning and after removing PPE.[6][7]
-
Avoid eating, drinking, smoking, or applying cosmetics in the laboratory.[2][6]
-
Minimize the creation of dust or aerosols.
-
Transport this compound in sealed, clearly labeled, and chemically resistant secondary containers.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary, before cleaning the spill.
-
Use an absorbent material to contain the spill.
-
Decontaminate the area with an appropriate cleaning agent.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
5. Disposal Plan:
-
Dispose of all this compound waste, including contaminated PPE and cleaning materials, as hazardous waste.[8]
-
Place waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
For unused this compound, consider returning it to the manufacturer or disposing of it through a licensed hazardous waste management company.[9][10]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
Data Presentation: Personal Protective Equipment Recommendations
The following tables summarize PPE recommendations based on general guidelines for handling hazardous chemicals and drugs.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves.[2][3] | Provides an extra layer of protection against potential contamination and chemical permeation. |
| Body Protection | Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[2] | Prevents skin contact with the substance. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields.[1] A full-face shield over goggles is required if there is a splash hazard.[4] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | Use within a fume hood.[1] A NIOSH-approved respirator may be needed if aerosols are generated outside of a fume hood.[5] | Minimizes the risk of inhalation, which is a primary route of exposure for powdered substances. |
Table 2: General Hazard Information and Handling Precautions
| Hazard Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5] |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[12] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[12] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.[5][12] |
Experimental Protocols
As no specific experimental protocols for this compound were found in the initial search, researchers should develop a detailed, substance-specific protocol that incorporates the safety and handling procedures outlined in this document. This protocol should be reviewed and approved by the institution's environmental health and safety department before any work begins.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for this compound handling.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemdmart.com [chemdmart.com]
- 6. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. fda.gov [fda.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
